H122
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C45H45ClFN5O8 |
|---|---|
Molekulargewicht |
838.3 g/mol |
IUPAC-Name |
2-[(2S)-5-chloro-2-[[2-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]ethylamino]methyl]-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C45H45ClFN5O8/c1-58-21-22-59-36-12-9-30(41(48)54)39(40(36)47)38-32-24-45(27-5-3-2-4-6-27,60-35(32)13-10-33(38)46)25-49-18-15-26-16-19-51(20-17-26)28-7-8-29-31(23-28)44(57)52(43(29)56)34-11-14-37(53)50-42(34)55/h2-10,12-13,23,26,34,49H,11,14-22,24-25H2,1H3,(H2,48,54)(H,50,53,55)/t34?,45-/m1/s1 |
InChI-Schlüssel |
ZJGJYLNCIZSYRY-TXVKRTESSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In Vitro Characterization of H122: A Review of Publicly Available Scientific Information
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's in vitro characteristics is fundamental to advancing its development. This guide addresses the publicly available information regarding the entity designated as "H122."
Initial investigations into the scientific and medical literature for a research compound specifically denoted as "this compound" have not yielded sufficient data to construct a detailed technical guide. The designation "this compound" is most prominently identified in the pharmaceutical domain as an imprint on pills containing Ropinirole Hydrochloride (0.5 mg) . Ropinirole is an established medication primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.
At present, there is no readily accessible, public-domain scientific literature that details the in vitro characterization of a novel research compound referred to as "this compound." This includes a lack of published data on:
-
Binding affinities (e.g., Kᵢ, Kₑ)
-
Potency in functional assays (e.g., IC₅₀, EC₅₀)
-
Selectivity profiles against related and unrelated targets
-
Mechanism of action studies
-
Associated signaling pathways
Consequently, the creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not feasible based on the current public information landscape.
It is possible that "this compound" is an internal designation for a compound within a private research and development pipeline, and as such, its scientific characterization has not yet been disclosed in peer-reviewed publications or other public forums.
Researchers seeking information on a compound with this designation are encouraged to consult internal documentation or await public disclosure by the originating institution. Without further context or a more specific chemical identifier, a comprehensive in vitro characterization guide for a research compound "this compound" cannot be provided at this time.
Preclinical Profile of H122: A TEAD-Targeted PROTAC Degrader
For Immediate Release
This technical guide provides an in-depth overview of the preclinical data for H122, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Transcriptional Enhanced Associate Domain (TEAD) proteins. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound in oncology.
Core Mechanism of Action
This compound is a heterobifunctional molecule that induces the degradation of TEAD proteins, which are critical downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEADs are frequently implicated in tumorigenesis. This compound functions by simultaneously binding to a TEAD protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the TEAD protein. This targeted degradation effectively inhibits TEAD-mediated gene transcription, including the downregulation of oncogenic targets such as MYC.[1]
Quantitative In Vitro Pharmacology
Comprehensive in vitro studies have been conducted to characterize the potency and selectivity of this compound. The key quantitative data are summarized in the tables below.
Table 1: Degradation and Binding Affinity of this compound
| Parameter | TEAD Isoform | Value (nM) |
| DC₅₀ | TEAD1 | 3 |
| Kᵢ | TEAD2 | 2.0 |
| TEAD3 | 3.6 | |
| TEAD4 | 1.6 |
DC₅₀: Half-maximal degradation concentration. Kᵢ: Inhibitory constant.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MSTO-211H | Mesothelioma | 21.3 |
| NCI-H226 | Mesothelioma | 0.6 |
IC₅₀: Half-maximal inhibitory concentration.
In Vivo Efficacy
Preclinical evaluation in a mouse xenograft model using MSTO-211H mesothelioma cells demonstrated that this compound exhibits robust anti-tumor efficacy, highlighting its potential as a therapeutic agent for TEAD-dependent cancers.[1]
Signaling Pathway
This compound directly targets the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. By inducing the degradation of TEAD proteins, this compound effectively curtails the transcriptional activity driven by the YAP/TAZ-TEAD complex, which is often hyperactivated in various cancers. A key downstream consequence of this compound-mediated TEAD degradation is the significant downregulation of MYC target genes, which are crucial for tumor cell growth and survival.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature.
Determination of Half-Maximal Degradation Concentration (DC₅₀)
The DC₅₀ of this compound for TEAD1 was determined in MSTO-211H cells.
-
Cell Culture: MSTO-211H cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound (typically ranging from 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Protein Extraction and Quantification: After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against TEAD1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Data Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software. The percentage of TEAD1 degradation was calculated relative to the vehicle-treated control after normalization to the loading control. The DC₅₀ value was determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism or similar software.
Determination of Inhibitory Constant (Kᵢ)
The binding affinity of this compound to TEAD2, TEAD3, and TEAD4 was assessed using a competitive binding assay.
-
Protein and Probe Preparation: Recombinant human TEAD proteins and a fluorescently labeled tracer with known affinity for the TEAD lipid pocket were used.
-
Assay Setup: The assay was performed in a 384-well plate. A fixed concentration of the TEAD protein and the fluorescent tracer were incubated with serial dilutions of this compound.
-
Fluorescence Polarization Measurement: After an incubation period to reach equilibrium, the fluorescence polarization (FP) of each well was measured using a plate reader. The displacement of the fluorescent tracer by this compound results in a decrease in the FP signal.
-
Data Analysis: The Kᵢ value was calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the tracer) using the Cheng-Prusoff equation, which takes into account the concentration and Kₔ of the fluorescent tracer.
Determination of Half-Maximal Inhibitory Concentration (IC₅₀) for Cell Viability
The anti-proliferative effect of this compound was evaluated in MSTO-211H and NCI-H226 cell lines using a cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the media was replaced with fresh media containing serial dilutions of this compound or vehicle control.
-
Viability Assessment: After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader. The percentage of cell viability was calculated relative to the vehicle-treated control. The IC₅₀ value was determined by plotting the percentage of viability against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
MSTO-211H Mouse Xenograft Model
The in vivo anti-tumor activity of this compound was assessed in a subcutaneous xenograft model.
-
Animal Husbandry: Female BALB/c nude mice (6-8 weeks old) were used. Animals were housed in a specific-pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: MSTO-211H cells (5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into vehicle control and this compound treatment groups. This compound was administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Body weight was also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study was terminated when tumors in the control group reached a predetermined size or at a specified time point. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical analysis was performed to determine the significance of the anti-tumor effect.
References
The Core of Dopaminergic Activity: An In-depth Technical Guide to the Structure-Activity Relationship of Ropinirole (H122)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of Ropinirole (B1195838), a non-ergoline dopamine (B1211576) agonist identified by the pill imprint "H122" for its 0.5 mg dosage. Ropinirole is a crucial therapeutic agent for managing Parkinson's disease and restless legs syndrome.[1][2] This document delves into the molecular interactions, signaling pathways, and experimental methodologies that define its therapeutic efficacy, offering a valuable resource for researchers in medicinal chemistry and pharmacology.
Introduction: Ropinirole's Role in Dopaminergic Modulation
Ropinirole is a potent dopamine agonist that selectively targets the D2 and D3 dopamine receptors.[3][4] Its chemical structure, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, provides a scaffold for derivatization to explore and optimize its interaction with these G-protein coupled receptors (GPCRs).[5] Understanding the nuanced relationship between its chemical structure and biological activity is paramount for the rational design of next-generation dopaminergic agents with improved potency and selectivity.
Mechanism of Action: D2/D3 Receptor-Mediated Signaling
Ropinirole exerts its therapeutic effects by mimicking the action of endogenous dopamine at postsynaptic D2 and D3 receptors in the brain.[6] Activation of these receptors, which are coupled to Gi/o proteins, initiates a signaling cascade that ultimately modulates neuronal excitability.[[“]]
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[[“]] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby influencing the phosphorylation state of various downstream targets involved in ion channel function and gene expression. Additionally, the βγ-subunits of the activated G-protein can directly modulate the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing rate.[6][[“]]
Structure-Activity Relationship (SAR) of Ropinirole Analogs
The core structure of Ropinirole, consisting of an oxindole (B195798) ring, an ethylamino linker, and two propyl groups on the terminal nitrogen, has been the subject of extensive medicinal chemistry efforts to elucidate its SAR. A key study investigated the impact of modifications at the oxindole nitrogen and the terminal amine on D2 receptor agonism.
Quantitative SAR Data
The following table summarizes the in vitro activity of key Ropinirole analogs at the human D2 receptor, as determined by a [³⁵S]GTPγS functional assay.
| Compound | Modification | R¹ (Oxindole) | R² (Amine) | EC₅₀ (nM)[8] | Fold Change vs. Ropinirole[8] |
| Ropinirole (1) | Parent Compound | H | -(CH₂)₂N(Pr)₂ | 304 | 1.0 |
| 7 | N-Alkylation | -(CH₂)₃C(O)O-t-Bu | -(CH₂)₂N(Pr)₂ | 43 | 7.1 |
| 9 | N-Alkylation | -(CH₂)₅C(O)O-t-Bu | -(CH₂)₂N(Pr)₂ | 100 | 3.0 |
| 11 | Amine Modification | H | -(CH₂)₂NH₂ | >10,000 | <0.03 |
| 12 | N-Alkylation | -(CH₂)₁₀C(O)NH-(CH₂)₂N(Pr)₂ | -(CH₂)₂N(Pr)₂ | 220 | 1.4 |
| 15a | Homobivalent Ligand | H | -(CH₂)₂N(Pr)-(CH₂)₁₄-N(Pr)(CH₂)₂-Oxindole | 28 | 10.9 |
| 15c | Homobivalent Ligand | H | -(CH₂)₂N(Pr)-(CH₂)₂₂-N(Pr)(CH₂)₂-Oxindole | 3.9 | 77.9 |
Key SAR Insights
The data reveals several critical insights into the SAR of Ropinirole:
-
The N-dipropyl motif is crucial for activity: Replacement of the dipropyl groups with a primary amine (Compound 11 ) leads to a dramatic loss of potency, highlighting the importance of the lipophilic N-alkyl substituents for receptor binding and/or activation.[8]
-
Modification of the oxindole nitrogen is tolerated: Alkylation of the oxindole nitrogen with linkers of varying lengths (Compounds 7 , 9 , and 12 ) is generally well-tolerated and can even lead to a modest increase in potency. This suggests that this position can be modified for the attachment of probes or for the development of bivalent ligands without significantly compromising activity.[8]
-
Bivalent ligands show significantly enhanced potency: Linking two Ropinirole pharmacophores with an appropriate spacer (Compounds 15a and 15c ) results in a substantial increase in potency. This suggests that these homobivalent ligands may be engaging with both the orthosteric and an allosteric binding site on the D2 receptor, or potentially bridging two receptor protomers in a dimer. The 22-atom spacer in Compound 15c was found to be optimal, resulting in an almost 80-fold increase in potency compared to Ropinirole.[8]
Experimental Protocols: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.
Materials
-
Cell membranes expressing the human dopamine D2 receptor
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine diphosphate (B83284) (GDP)
-
Ropinirole and analog compounds
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in the assay buffer to a final concentration of 5-10 µg of protein per well.
-
Compound Preparation: Prepare serial dilutions of Ropinirole and its analogs in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (10 µM GTPγS).
-
25 µL of the test compound or vehicle control.
-
25 µL of diluted cell membranes.
-
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mats and place them in scintillation vials with 5 mL of scintillation cocktail. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
The structure-activity relationship of Ropinirole provides a compelling case study in the optimization of a GPCR ligand. The integrity of the N-dipropyl functionality is paramount for its dopaminergic agonism, while the oxindole nitrogen serves as a versatile point for modification. The remarkable increase in potency observed with homobivalent ligands opens new avenues for the design of highly potent and potentially more selective D2/D3 receptor agonists. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore the chemical space around the Ropinirole core and to develop novel therapeutics for neurological disorders.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
Unraveling the Enigmatic Functions of Linker Histone H1.2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While traditionally known for its structural role in chromatin compaction, the linker histone H1.2 is emerging as a multifaceted protein with critical functions in gene regulation, DNA damage response, and cell fate decisions. This technical guide delves into the lesser-known functions of H1.2, providing an in-depth overview of its post-translational modifications, protein-protein interactions, and its role in key signaling pathways. The information presented here is intended to serve as a valuable resource for researchers investigating the nuanced roles of H1.2 and for professionals in drug development exploring novel therapeutic targets.
Quantitative Data Summary
Post-Translational Modifications of Histone H1.2
Linker histone H1.2 is subject to a variety of post-translational modifications (PTMs) that dynamically regulate its function. Mass spectrometry-based proteomics has been instrumental in identifying and quantifying these modifications. The following table summarizes the major PTMs identified on human histone H1.2.[1][2][3][4]
| Modification | Site(s) | Functional Implication | References |
| Phosphorylation | T18, T146, S172, S187, T154 | Cell cycle progression, DNA damage response, modulation of p53 interaction.[5][6] | Kim et al., 2012; Wisniewski et al., 2007 |
| Acetylation | N-terminal acetylation, various Lys sites | Chromatin relaxation, transcriptional activation. | Wisniewski et al., 2007 |
| Methylation | K187 | Regulation of chromatin structure.[4] | Weiss et al., 2010 |
| Ubiquitination | Various Lys sites | DNA damage response, protein turnover. | Thorslund et al., 2015 |
| PARylation | C-terminal domain | Chromatin dissociation upon DNA damage, activation of ATM.[7][8] | Li et al., 2018 |
| Formylation | Various Lys sites | Functional significance is still under investigation. | Wisniewski et al., 2007 |
Histone H1.2 Interacting Proteins
Histone H1.2 functions in concert with a network of interacting proteins to carry out its diverse roles. Co-immunoprecipitation followed by mass spectrometry has identified numerous H1.2 binding partners.
| Interacting Protein | Functional Context | References |
| p53 | Transcriptional regulation, DNA damage response.[5][9] | Kim et al., 2012; Konishi et al., 2003 |
| ATM | DNA damage response, H1.2 as a negative regulator.[7] | Li et al., 2018 |
| PARP1 | DNA damage response, PARylation of H1.2.[7][10] | Li et al., 2018 |
| YB1 | Transcriptional repression of p53 target genes.[9] | Kim et al., 2008 |
| PURα | Transcriptional repression of p53 target genes.[9] | Kim et al., 2008 |
| EZH2 | Transcriptional silencing of growth-suppressive genes.[11] | Kim et al., 2015 |
| Bak | Apoptosis.[12] | Konishi et al., 2003 |
Key Signaling Pathways
H1.2 in the DNA Damage Response and p53 Regulation
Histone H1.2 plays a pivotal, yet complex, role in the cellular response to DNA damage, particularly in the regulation of the p53 tumor suppressor pathway. In unstressed cells, H1.2 can act as a transcriptional repressor of p53 target genes by interacting directly with p53 and preventing its acetylation by p300.[9] Upon DNA damage, a cascade of events unfolds to alleviate this repression.
H1.2 as a Gatekeeper of ATM Activation
Recent studies have revealed a surprising role for H1.2 as a physiological barrier to the activation of the ATM kinase, a central player in the DNA damage response. In the absence of DNA damage, H1.2 directly interacts with ATM, preventing its recruitment to DNA double-strand breaks by the MRE11-RAD50-NBS1 (MRN) complex.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone H1.2
This protocol provides a detailed methodology for performing ChIP-seq to identify the genome-wide localization of histone H1.2.
1. Cell Cross-linking and Lysis
-
Culture cells to 80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and resuspend in cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40) supplemented with protease inhibitors. Incubate on ice for 10 minutes.
-
Dounce homogenize to release nuclei.
-
Pellet nuclei by centrifugation and resuspend in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS) with protease inhibitors.
2. Chromatin Shearing
-
Shear chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical and will depend on the cell type and sonicator used.
-
Centrifuge to pellet cellular debris. The supernatant contains the sheared chromatin.
3. Immunoprecipitation
-
Dilute the sheared chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with an anti-H1.2 antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
4. Elution and Reverse Cross-linking
-
Elute the chromatin complexes from the beads using elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.
6. Data Analysis
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of H1.2 enrichment.
-
Annotate the peaks to genomic features (e.g., promoters, enhancers, gene bodies).
-
Perform motif analysis and gene ontology analysis to gain insights into the function of H1.2 at its target sites.
Conclusion
The linker histone H1.2 is far more than a mere architectural component of chromatin. Its intricate involvement in the DNA damage response, transcriptional regulation, and apoptosis, orchestrated by a dynamic interplay of post-translational modifications and protein-protein interactions, underscores its importance in cellular homeostasis. The "unknown" functions of H1.2 are progressively being uncovered, revealing a complex regulatory hub with significant potential for therapeutic intervention in diseases such as cancer. This guide provides a foundational resource for the continued exploration of H1.2, with the anticipation that a deeper understanding of its functions will pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Molecular and Cellular Functions of the Linker Histone H1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric mapping of linker histone H1 variants reveals multiple acetylations, methylations, and phosphorylation as well as differences between cell culture and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular and Cellular Functions of the Linker Histone H1.2 [frontiersin.org]
- 5. Functional interplay between p53 acetylation and H1.2 phosphorylation in p53-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Destabilization of linker histone H1.2 is essential for ATM activation and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARticular MARks: Histone ADP-ribosylation and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of a Novel H1.2 Complex That Acts as a Repressor of p53-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic characterization of the nucleolar linker histone H1 interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker histone H1.2 establishes chromatin compaction and gene silencing through recognition of H3K27me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
exploring the therapeutic potential of H122
An in-depth analysis of the therapeutic potential of "H122" requires clarification, as the designation "this compound" is ambiguous and corresponds to several distinct biological entities and therapeutic agents currently under investigation. Initial research has identified three primary candidates that may be the subject of this inquiry: the microRNA miR-122, the monoclonal antibody GIM-122, and the small molecule CC-122. To provide a comprehensive technical guide, it is imperative to distinguish which of these entities is the intended focus.
-
miR-122: A well-characterized microRNA that is highly abundant in the liver. It is known to play a crucial role in liver homeostasis and is a key regulator in the pathogenesis of liver diseases, most notably hepatocellular carcinoma (HCC). Its therapeutic potential lies in its role as a tumor suppressor, and it is involved in multiple signaling pathways.
-
GIM-122: A first-in-class, humanized immunoglobulin G1 kappa dual-functioning monoclonal antibody. It is currently in Phase 1/2 clinical trials for the treatment of advanced solid malignancies.[1]
-
CC-122: An orally administered small molecule being investigated in Phase 1 clinical trials for its safety and tolerability in patients with advanced solid tumors and non-Hodgkin's lymphoma.
To proceed with the creation of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, please specify which of the following you are interested in:
-
miR-122 (microRNA)
-
GIM-122 (monoclonal antibody)
-
CC-122 (small molecule)
If "this compound" refers to a different agent not listed above, please provide a more specific identifier, such as the full name of the molecule, the disease it targets, or a relevant scientific publication. Upon receiving this clarification, a targeted and in-depth guide will be generated to meet the specified requirements.
References
Methodological & Application
Application Notes and Protocols for H122 (NCI-H2122) Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the culture of the H122 human non-small cell lung cancer (NSCLC) cell line, officially designated as NCI-H2122. This cell line is a valuable in vitro model for cancer research and drug discovery, particularly for studies involving KRAS G12C mutations.
Cell Line Characteristics:
The NCI-H2122 cell line was established from a pleural effusion metastasis of a lung adenocarcinoma in a 46-year-old female.[1] A key feature of this cell line is the presence of a homozygous KRAS G12C mutation, which leads to the constitutive activation of the MAPK signaling pathway.[2][3] The cells exhibit a mixed morphology of rounded, lymphoblast-like cells and epithelial-like cells, often growing in loose, grape-like clusters that may loosely adhere to the culture flask or remain in suspension.
Applications:
-
Cancer Biology Research: NCI-H2122 is extensively used to study the mechanisms of non-small cell lung cancer, particularly those driven by KRAS mutations.[2][3]
-
Drug Discovery and Development: This cell line serves as a critical model for screening anti-cancer compounds and evaluating the efficacy of targeted therapies, especially inhibitors of the KRAS G12C mutation and downstream effectors in the MAPK pathway.[2][3]
-
Signal Transduction Studies: The constitutive activation of the MAPK pathway in NCI-H2122 cells makes them an ideal system for investigating this signaling cascade and its role in cancer.[2][3]
-
Drug Resistance Studies: Researchers utilize NCI-H2122 to explore mechanisms of resistance to MAPK pathway inhibitors and to develop strategies to overcome this resistance.[2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Doubling Time | 27 - 31.6 hours | [4] |
| Organism | Human (Homo sapiens) | |
| Tissue of Origin | Lung (Metastatic site: Pleural effusion) | |
| Disease | Adenocarcinoma (Non-small cell lung cancer) | |
| Gender of Donor | Female | [1] |
| Age of Donor | 46 years | [1] |
| Morphology | Mixed: Rounded (lymphoblast-like) and epithelial-like | |
| Growth Properties | Loosely adherent clusters and suspension | |
| Key Mutations | KRAS (p.Gly12Cys), TP53 (p.Gln16Leu, p.Cys176Phe) | [2][4] |
Experimental Protocols
Media and Reagents
| Component | Recommendation |
| Base Medium | RPMI-1640 Medium |
| Supplements | 10% Fetal Bovine Serum (FBS) |
| Passaging Solution | 0.25% (w/v) Trypsin- 0.53 mM EDTA solution |
| Cryopreservation Medium | Complete growth medium with 10% DMSO, or 90% FBS with 10% DMSO |
Handling of Cryopreserved Cells and Initiation of Culture
It is critical to handle cryopreserved vials with care and appropriate personal protective equipment, as they are stored in the vapor phase of liquid nitrogen.
-
Upon receipt, immediately transfer the cryovial to the vapor phase of liquid nitrogen for long-term storage. Short-term storage at -80°C is not recommended as it can lead to a loss of viability.
-
To initiate the culture, prepare a T25 culture flask with 9 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO₂ incubator for at least 15 minutes to allow the medium to equilibrate.
-
Quickly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 1-2 minutes. Do not submerge the cap.
-
Once a small ice crystal remains, remove the vial from the water bath and decontaminate the exterior with 70% ethanol.
-
Under sterile conditions, transfer the entire contents of the vial to the prepared T25 flask.
-
Gently rock the flask to distribute the cells and return it to the 37°C, 5% CO₂ incubator.
-
After 24 hours, replace the medium with fresh, pre-warmed complete growth medium to remove residual cryoprotectant.
-
Incubate the cells, monitoring them daily. The first passage can typically be performed 48-72 hours after thawing.
Subculturing (Passaging) Protocol
NCI-H2122 cells should be passaged when they reach 70-90% confluency.
-
Carefully aspirate the culture medium. Since some cells are in suspension, it is advisable to collect the medium in a conical tube and centrifuge at 300 x g for 3 minutes to pellet any floating cells.
-
Gently wash the adherent cell layer with 3-5 mL of sterile PBS (without Ca²⁺ and Mg²⁺).
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
-
Incubate at 37°C for 8-10 minutes, or until the cells detach. Avoid agitating the flask by hitting or shaking.
-
Add 10 mL of complete growth medium to the flask to neutralize the trypsin. Resuspend the cells by gently pipetting. Combine this with the pelleted cells from step 1.
-
Centrifuge the entire cell suspension at 300 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seed new T75 flasks at a recommended split ratio of 1:3 to 1:6.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Cryopreservation (Freezing) Protocol
-
Prepare the cryopreservation medium (e.g., 90% FBS, 10% DMSO) and chill on ice.
-
Follow steps 1-6 of the subculturing protocol to obtain a cell pellet.
-
Resuspend the cell pellet in the chilled cryopreservation medium at a concentration of approximately 3 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
Visualizations
Caption: Experimental workflow for this compound (NCI-H2122) cell culture.
Caption: Constitutively active MAPK signaling pathway in this compound (NCI-H2122) cells.
References
Application Notes and Protocols for the H22 Syngeneic Mouse Model in Preclinical Research
Introduction
Extensive research for a therapeutic agent designated "H122" for use in animal models did not yield specific results. However, the term "H22" is prominently associated with a widely utilized murine model of liver cancer. The H22 cell line, derived from a mouse hepatoma, is frequently used to establish syngeneic tumor models in mice, providing a valuable platform for preclinical evaluation of novel cancer therapies, including immunotherapies.[1][2] These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the effective use of the H22 animal model.
The H22 model's primary advantage lies in its utility within an immunocompetent mouse strain, allowing for the investigation of interactions between the tumor, the host immune system, and the therapeutic agent being tested.[1][2] This is particularly relevant for the development of immunotherapies. Both subcutaneous and orthotopic models can be established, each offering unique insights into tumor biology and treatment efficacy.[2]
Mechanism of Action: The H22 Model in Cancer Research
The H22 cell line originates from a murine hepatocellular carcinoma (HCC) and is used to create allograft models in immunocompetent mice, typically BALB/c or similar strains.[2] When these cells are implanted, they form tumors that mimic aspects of human liver cancer. This model allows for the study of tumor growth, metastasis, and the anti-tumor immune response. Researchers utilize the H22 model to investigate the efficacy of various therapeutic interventions, including chemotherapies, targeted therapies, and immunomodulatory agents.
The signaling pathways involved in H22 tumor growth are characteristic of many liver cancers, making it a relevant model for studying pathways that drive tumorigenesis and present potential therapeutic targets.
Application in Animal Models
The H22 cell line is versatile and can be used to create different tumor models depending on the research question.
-
Subcutaneous Model: This is the most common model due to its simplicity and ease of tumor measurement. It is well-suited for initial efficacy screening of anti-cancer agents.
-
Orthotopic Model: This model involves implanting the H22 cells into the liver of the mouse. It more accurately reflects the tumor microenvironment of hepatocellular carcinoma and is valuable for studying tumor-stroma interactions and metastasis.[2]
-
Metastatic Model: Intravenous injection of H22 cells can be used to study the process of metastasis to distant organs, such as the lungs.
Experimental Protocols
H22 Cell Culture Protocol
Materials:
-
H22 cell line
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain H22 cells in a T-75 flask with complete medium (DMEM/RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes to detach the cells.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Protocol for Establishing Subcutaneous H22 Tumor Model
Materials:
-
H22 cells in exponential growth phase
-
BALB/c mice (6-8 weeks old)
-
Sterile PBS or serum-free medium
-
Syringes (1 mL) and needles (25-27 gauge)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Digital calipers
Procedure:
-
Harvest H22 cells by trypsinization as described above.
-
Wash the cells twice with sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using trypan blue exclusion (viability should be >95%).[1]
-
Resuspend the cells in sterile PBS or serum-free medium at a final concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.[1]
-
Monitor the mice regularly for tumor development.
-
Once tumors are palpable, measure their dimensions every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups to begin the efficacy study.[1]
Data Presentation
Quantitative data from H22 animal model studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1540 ± 125 | - |
| Compound X (10 mg/kg) | 10 | 785 ± 95 | 49.0 |
| Compound Y (20 mg/kg) | 10 | 450 ± 68 | 70.8 |
Table 2: Example of Survival Analysis Data
| Treatment Group | Number of Animals (n) | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | 10 | 25 | - |
| Compound Z (15 mg/kg) | 10 | 38 | 52.0 |
Toxicology and Pharmacokinetics
When evaluating a new therapeutic agent in the H22 model, it is crucial to conduct concurrent toxicology and pharmacokinetic (PK) studies.
-
Toxicology: Monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[3][4] At the end of the study, major organs should be collected for histopathological analysis.
-
Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) of the test compound.[5][6] Blood samples should be collected at various time points after administration to measure drug concentrations. This data is essential for correlating drug exposure with efficacy and toxicity.[5]
Table 3: Example of Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| This compound-Analog | 10 | IV | 2500 | 0.1 | 4500 | 2.5 |
| This compound-Analog | 25 | PO | 1200 | 0.5 | 6000 | 3.1 |
(Note: Data in tables are for illustrative purposes only.)
Conclusion
The H22 syngeneic mouse model is a robust and valuable tool for the in vivo evaluation of anti-cancer therapies, particularly for hepatocellular carcinoma. By following standardized protocols for cell culture, tumor implantation, and data collection, researchers can generate reliable and reproducible results to guide preclinical drug development. Careful consideration of experimental design, including the choice of model (subcutaneous vs. orthotopic), appropriate endpoints, and integration of toxicology and pharmacokinetic analyses, will maximize the translational value of studies employing this model.
References
- 1. H22 Allograft Model - Altogen Labs [altogenlabs.com]
- 2. crownbio.com [crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Information regarding "H122" is currently unavailable.
Extensive searches for "H122 dosage and administration guidelines," "this compound clinical trials," "this compound preclinical studies pharmacology," and "this compound mechanism of action" did not yield any specific information for a compound or drug with this identifier. The search results provided general information on drug development, including preclinical and clinical trial methodologies, but no concrete data related to "this compound" was found.
One clinical trial mentions a substance designated as GIM-122, a humanized monoclonal antibody being investigated for advanced solid malignancies.[1] However, specific dosage and administration details for GIM-122 are not publicly available in the provided search results.
Without specific data on "this compound," it is not possible to create the requested detailed Application Notes and Protocols, including data tables and experimental methodologies. Further clarification on the identity of the substance of interest is required to proceed with generating the requested content.
References
Application Notes and Protocols for Hydrogen Peroxide (H₂O₂) Solution
Disclaimer: The term "H122 solution" is not a standard chemical identifier. Based on search results, this document assumes the user is referring to Hydrogen Peroxide (H₂O₂) solution. All information provided herein pertains to H₂O₂.
Application Notes
Introduction
Hydrogen peroxide (H₂O₂) is a reactive oxygen species and a versatile chemical compound used across various scientific and industrial fields. It is a powerful oxidizing agent, bleaching agent, and antiseptic. In research and drug development, it is commonly used for disinfection, sterilization, and as a reagent in chemical synthesis and cellular assays to induce oxidative stress. Its primary advantage is its environmentally friendly decomposition into water (H₂O) and oxygen (O₂).[1][2]
Chemical and Physical Properties
-
Chemical Formula: H₂O₂
-
Appearance: Colorless liquid[1]
-
Odor: Slightly sharp and pungent[1]
-
Stability: H₂O₂ is inherently unstable and decomposes over time. This process is accelerated by exposure to light, heat, and certain contaminants.[1] Commercial solutions are often weakly acidic and contain stabilizers to slow down decomposition.[1]
Stability and Storage
The stability of hydrogen peroxide solutions is critical for their efficacy and safety. The rate of decomposition is influenced by several factors:
-
Concentration: Higher concentrations of H₂O₂ decompose more rapidly.[1]
-
Temperature: Elevated temperatures increase the rate of decomposition.[1][3] It is recommended to store H₂O₂ solutions in a cool environment.
-
Light: Exposure to light, especially UV light, accelerates decomposition. Therefore, H₂O₂ is typically stored in opaque or dark-colored bottles.[1]
-
pH: Hydrogen peroxide is most stable in acidic conditions, with an optimal pH of below 4.5.[4] The decomposition rate increases significantly at a pH above 5.[4]
-
Contaminants: Contact with incompatible materials, such as heavy metals (e.g., iron, copper, manganese), dust, and organic substances, can catalyze rapid and potentially explosive decomposition.[4][5]
Common Stabilizers:
To enhance shelf life, commercial hydrogen peroxide solutions often contain stabilizers that chelate metal ions. Common stabilizers include colloidal stannate, sodium pyrophosphate, and organophosphonates.[6][7]
Quantitative Stability Data
The following tables summarize available quantitative data on the stability of hydrogen peroxide solutions.
| Concentration | Storage Condition | Approximate Decomposition Rate (Unopened) | Reference |
| 3% | Room Temperature | ~0.5% per year | [1][8] |
| 4% | Room Temperature | Decreases from 4.2% to 3.87% over 3 years | [1] |
| 7.5% | Room Temperature | Decreases from 7.57% to 7.23% over 3 years | [1] |
| >8% | Normal Ambient Temperature | < 2% per year (in small containers) | [1] |
| Factor | Condition | Observation | Reference |
| pH | pH 11.5 - 12.0 | 12% decrease in H₂O₂ concentration over 3 hours | [9] |
| Opened Bottle | 3% Solution, Room Temperature | Shelf life reduced to 1-6 months | [1][10] |
| Opened Bottle | 30-35% Solution, Room Temperature | Shelf life reduced to 30-45 days for peak effectiveness | [1] |
Experimental Protocols
Preparation of 3% (w/v) Hydrogen Peroxide Solution from 30% (w/v) Stock
This protocol describes the dilution of a 30% (w/v) hydrogen peroxide stock solution to a final concentration of 3% (w/v).
Materials:
-
30% (w/v) Hydrogen Peroxide (H₂O₂) stock solution
-
Distilled or deionized water
-
Graduated cylinders or volumetric pipettes
-
Volumetric flask (e.g., 100 mL or 1000 mL)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.
Procedure:
-
Safety Precautions: Work in a well-ventilated area or under a fume hood. Wear appropriate PPE, as concentrated hydrogen peroxide can cause skin and eye irritation.
-
Calculation: To prepare a 3% solution from a 30% stock, a 1:10 dilution is required. The dilution formula C₁V₁ = C₂V₂ can be used, where:
-
C₁ = Concentration of the stock solution (30%)
-
V₁ = Volume of the stock solution needed
-
C₂ = Desired final concentration (3%)
-
V₂ = Final volume of the diluted solution
To prepare 100 mL of 3% H₂O₂, you will need: V₁ = (C₂ * V₂) / C₁ = (3% * 100 mL) / 30% = 10 mL of the 30% stock solution.[9][11]
-
-
Measurement: Using a clean graduated cylinder or volumetric pipette, carefully measure 10 mL of the 30% H₂O₂ stock solution.
-
Dilution: Transfer the measured 10 mL of 30% H₂O₂ into a 100 mL volumetric flask.
-
Final Volume Adjustment: Add distilled or deionized water to the volumetric flask until the total volume reaches the 100 mL mark.
-
Mixing: Cap the volumetric flask and gently invert it several times to ensure the solution is thoroughly mixed.
-
Labeling and Storage: Label the flask clearly with "3% Hydrogen Peroxide," the preparation date, and your initials. Store the solution in a cool, dark place in a properly vented, opaque container.
Visualizations
Caption: Workflow for the preparation of a 3% H₂O₂ solution.
Caption: Factors influencing the decomposition of hydrogen peroxide.
References
- 1. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem21labs.com [chem21labs.com]
- 4. Hydrogen Peroxide | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emerald.com [emerald.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous decomposition behavior of solid peroxides: Effect of pH and buffer composition on oxygen and hydrogen peroxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decomposition of hydrogen peroxide in aqueous solutions at elevated temperatures | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Standard Operating Procedure for H122: A PROTAC TEAD Degrader
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
H122 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators TEAD (Transcriptional Enhanced Associate Domain). By inducing the degradation of TEAD proteins, this compound effectively downregulates the expression of oncogenic proteins such as Myc, presenting a promising therapeutic strategy in cancers driven by the Hippo pathway.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in a research and drug development setting.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule composed of a ligand that binds to TEAD proteins, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon.[3] This proximity induces the ubiquitination of TEAD proteins, marking them for degradation by the proteasome. The degradation of TEAD leads to the suppression of its target genes, including the proto-oncogene c-Myc, thereby inhibiting cancer cell growth and proliferation.[1][2]
Signaling Pathway
Caption: Mechanism of action of this compound leading to TEAD degradation.
Quantitative Data Summary
| Parameter | Value | Cell Line/Target | Reference |
| TEAD1 Degradation (DC50) | 3 nM | - | [1][2] |
| TEAD2 Binding Affinity (Ki) | 2.0 nM | - | [1][2] |
| TEAD3 Binding Affinity (Ki) | 3.6 nM | - | [1][2] |
| TEAD4 Binding Affinity (Ki) | 1.6 nM | - | [1][2] |
| MSTO-211H Cell Growth (IC50) | 21.3 nM | MSTO-211H | [1][2] |
| NCI-H226 Cell Growth (IC50) | 0.6 nM | NCI-H226 | [1][2] |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: MSTO-211H and NCI-H226 cells can be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. In Vitro Cytotoxicity Assay
This protocol is designed to determine the IC50 value of this compound in cancer cell lines.
-
Materials:
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Plate reader with luminescence detection
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C.
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
3. Western Blotting for TEAD Degradation
This protocol is used to confirm the degradation of TEAD proteins following this compound treatment.
-
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Anti-TEAD1, Anti-TEAD2, Anti-TEAD3, Anti-TEAD4, Anti-c-Myc, Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of protein degradation.
-
Caption: Western Blotting workflow for assessing this compound-induced protein degradation.
Related Research Tools: YAP (this compound) Polyclonal Antibody
For researchers investigating the Hippo pathway and the effects of this compound, the YAP (this compound) polyclonal antibody is a useful tool for detecting the Yes-associated protein (YAP), a key upstream regulator of TEAD.[4][5]
Applications and Recommended Dilutions
| Application | Recommended Dilution | Reference |
| Western Blot (WB) | 1:500 - 1:1000 | [4][6] |
| Immunohistochemistry (IHC) | 1:50 - 1:200 | [4][6] |
Storage and Stability
Store the antibody at 4°C for short-term use and aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]
Disclaimer: this compound is for research use only and is not intended for human or veterinary use.[1] Researchers should adhere to all applicable safety guidelines and institutional protocols when handling this compound.
References
Techniques for Measuring H122 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of established and advanced techniques for measuring the activity of the hypothetical protein H122. Given the diverse potential functions of a novel protein, this guide is structured to address various possibilities, including enzymatic activity (e.g., kinase, phosphatase, GTPase) and its role in cellular signaling pathways. The protocols and application notes are designed to be adaptable for researchers initiating the characterization of this compound and for professionals in drug development seeking to establish robust screening assays.
I. Biochemical Assays for Direct Measurement of this compound Activity
Biochemical assays are fundamental for directly quantifying the enzymatic activity of purified this compound in a controlled, in vitro environment. These assays are crucial for determining kinetic parameters, substrate specificity, and for high-throughput screening of potential inhibitors or activators.
A. Application Note: Selecting the Appropriate Biochemical Assay
The choice of a biochemical assay depends on the predicted function of this compound.
-
If this compound is a Kinase: The primary goal is to measure the transfer of a phosphate (B84403) group from ATP to a substrate. Assays can be designed to detect either the phosphorylated substrate or the depletion of ATP.[1][2][3][4]
-
If this compound is a GTPase: The focus is on measuring the hydrolysis of GTP to GDP. Assays typically quantify the amount of GTP remaining or the amount of GDP produced.[5][6][7]
-
If this compound is a Protease: The assay will measure the cleavage of a specific peptide substrate.[8]
-
If this compound has another enzymatic function: Assays can be developed based on the consumption of a substrate or the formation of a product, often coupled to a detectable signal such as a change in color (colorimetric), fluorescence, or luminescence.[8][9]
B. Data Presentation: Comparison of Biochemical Assay Formats
| Assay Type | Principle | Pros | Cons | Typical Readout |
| Colorimetric Assay | Enzymatic reaction produces a colored product.[8] | Cost-effective, simple instrumentation.[8] | Lower sensitivity, potential for interference from colored compounds. | Absorbance (Spectrophotometer) |
| Fluorometric Assay | Enzymatic reaction produces a fluorescent product or alters a fluorescent substrate.[8] | High sensitivity, wide dynamic range. | Potential for quenching or autofluorescence from compounds. | Fluorescence Intensity (Fluorometer) |
| Luminescent Assay | Enzymatic reaction is coupled to a light-producing reaction (e.g., luciferase).[4][10] | Extremely high sensitivity, low background.[10] | Reagents can be expensive, potential for enzyme inhibition by assay components. | Luminescence (Luminometer) |
| TR-FRET Assay | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore upon substrate modification.[3] | Homogeneous (no-wash) format, reduced background from scattered light. | Requires specific labeling of substrates and antibodies, specialized plate reader. | TR-FRET Ratio |
| ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4] | Universal for kinases, highly sensitive.[4] | Indirect measurement, multi-step process. | Luminescence |
| GTPase-Glo™ Assay | Measures the amount of GTP remaining after a GTPase reaction.[7] | Homogeneous format, sensitive.[7] | Indirect measurement of activity. | Luminescence |
C. Experimental Protocol: Generic Kinase Activity Assay (Luminescent)
This protocol is a template for measuring the kinase activity of this compound using a luminescent readout that quantifies ATP consumption.
Materials:
-
Purified this compound enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 2X solution of this compound enzyme in kinase reaction buffer.
-
Prepare a 2X solution of the substrate and ATP in kinase reaction buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically through titration experiments.
-
-
Set up Kinase Reaction:
-
Add 25 µL of the 2X this compound enzyme solution to the wells of a white-walled microplate.
-
To initiate the reaction, add 25 µL of the 2X substrate/ATP solution to each well.
-
Include control wells: "No Enzyme" (buffer instead of enzyme) and "No Substrate" (buffer instead of substrate).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
ATP Detection:
-
Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.
-
Add 50 µL of Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
Kinase activity is inversely proportional to the luminescent signal. A decrease in luminescence indicates ATP consumption by this compound.
D. Visualization: Biochemical Assay Workflow
II. Cell-Based Assays for Measuring this compound Activity in a Physiological Context
Cell-based assays are essential for understanding the function of this compound within a living system.[11][12][13] These assays can provide insights into the regulation of this compound activity, its downstream signaling pathways, and its interaction with other proteins.
A. Application Note: Choosing the Right Cell-Based Assay
-
Reporter Gene Assays: Ideal for when this compound is part of a signaling pathway that culminates in the activation of a specific transcription factor. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is responsive to this transcription factor.[10][11][14]
-
Protein-Protein Interaction Assays: If this compound is known or suspected to interact with other proteins to exert its function, techniques like Co-Immunoprecipitation (Co-IP) followed by Western blotting, or more advanced methods like Proximity Ligation Assay (PLA) or FRET can be employed.[15][16][17][18][19][20]
-
Phospho-Specific Antibody-Based Detection: For kinases or phosphatases, antibodies that specifically recognize the phosphorylated form of a substrate can be used in techniques like Western blotting or In-Cell ELISA to measure this compound activity.
-
Active GTPase Pull-down Assays: Specifically for GTPases, this method uses a GST-fusion protein containing the GTPase-binding domain of a downstream effector to selectively pull down the active, GTP-bound form of the GTPase from cell lysates.[21]
B. Data Presentation: Overview of Key Cell-Based Assays
| Assay Type | Principle | Pros | Cons | Typical Readout |
| Luciferase Reporter Assay | This compound activity leads to transcription of a luciferase reporter gene.[10][14] | Highly sensitive, quantitative.[10] | Indirect measure of activity, requires engineering of a reporter cell line. | Luminescence |
| Western Blotting | Detects changes in the level or post-translational modification (e.g., phosphorylation) of this compound or its substrates.[22][23][24][25] | Widely accessible, provides information on protein size. | Semi-quantitative, lower throughput. | Chemiluminescence or Fluorescence |
| Co-Immunoprecipitation (Co-IP) | Identifies protein-protein interactions by using an antibody to pull down a target protein and its binding partners.[17][19] | Detects interactions in a cellular context. | Can miss transient interactions, potential for non-specific binding. | Western Blot |
| In-Cell ELISA | Quantifies intracellular proteins or their modifications in fixed cells in a microplate format. | High-throughput, preserves cellular context. | Requires specific antibodies, fixation can alter epitopes. | Absorbance or Fluorescence |
| Active GTPase Pull-down | Enriches for the active, GTP-bound form of a GTPase from cell lysates.[21] | Directly measures the active pool of the GTPase. | Requires specific binding domains, semi-quantitative. | Western Blot |
C. Experimental Protocol: Luciferase Reporter Assay for an this compound-Activated Signaling Pathway
This protocol assumes this compound activation leads to the activation of a transcription factor, "TF-X," which binds to a specific response element, "XRE."
Materials:
-
HEK293T cells (or other suitable cell line)
-
pGL4.x[luc2P/XRE/Hygro] vector (a luciferase reporter plasmid containing multiple copies of the XRE)
-
pRL-TK vector (Renilla luciferase control for normalization)
-
Expression vector for this compound (e.g., pcDNA3.1-H122)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System (Promega)[26]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare a transfection mix containing the XRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the this compound expression plasmid (or an empty vector control).
-
Follow the manufacturer's protocol for the transfection reagent.
-
-
Stimulation (Optional):
-
24 hours post-transfection, cells can be treated with potential activators or inhibitors of the this compound pathway.
-
-
Cell Lysis:
-
48 hours post-transfection, wash the cells with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
Data Analysis:
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency. An increase in this ratio in the presence of this compound indicates activation of the signaling pathway.
D. Visualization: this compound Signaling Pathway and Reporter Assay Principle
III. Advanced Techniques for this compound Activity Measurement
For more in-depth studies, advanced techniques can provide spatial and temporal resolution of this compound activity or detailed information about its interactions.
A. Application Note: Leveraging Advanced Methods
-
Förster Resonance Energy Transfer (FRET): FRET-based biosensors can be engineered to measure this compound activity in real-time within living cells.[20][27][28][29][30] For example, a FRET biosensor for a kinase could consist of a substrate peptide and a phospho-binding domain flanked by a FRET donor and acceptor pair. Phosphorylation of the peptide would induce a conformational change, altering the FRET efficiency.
-
Proximity Ligation Assay (PLA): PLA allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.[15] It generates a fluorescent signal only when two target proteins are in close proximity.
B. Experimental Protocol: Western Blot for Detecting Phosphorylation of a Downstream Target of this compound
Materials:
-
Cell lysates from cells treated with or without an activator of the this compound pathway.
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the phosphorylated form of the this compound substrate (p-Substrate)
-
Primary antibody against the total amount of the this compound substrate (Total Substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[22]
-
Incubate the membrane with the primary antibody against p-Substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.[25]
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
The membrane can be stripped and reprobed with the antibody against the total substrate to normalize for protein loading.
-
C. Visualization: Logic Diagram for Assay Selection
References
- 1. assayquant.com [assayquant.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Kinase Activity Assays [promega.sg]
- 5. promega.com [promega.com]
- 6. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPase-Glo™ Assay [promega.com]
- 8. antozyme.com [antozyme.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Luciferase Assay System Protocol [worldwide.promega.com]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Luciferase reporter assay [bio-protocol.org]
- 15. Protein-protein interaction assays | Sigma-Aldrich [sigmaaldrich.com]
- 16. Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 18. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - PH [thermofisher.com]
- 19. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Measure Small GTPase Activation | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - FR [thermofisher.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Dual-Luciferase® Reporter Assay System Protocol [promega.co.uk]
- 27. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 30. creative-biostructure.com [creative-biostructure.com]
- 31. quora.com [quora.com]
- 32. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for miR-122 in Specific Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of microRNA-122 (miR-122) in key disease models, particularly in the context of liver pathologies. The protocols and data presented are intended to guide researchers in designing and conducting experiments to investigate the function and therapeutic potential of miR-122.
Introduction to miR-122
microRNA-122 is a liver-specific, highly abundant, and conserved non-coding RNA molecule that plays a crucial role in hepatic function, development, and disease. It is a key regulator of gene expression, primarily at the post-transcriptional level, and is involved in diverse biological processes including lipid metabolism, iron homeostasis, and the replication of certain viruses. Dysregulation of miR-122 expression has been implicated in a range of liver diseases, including hepatocellular carcinoma, hepatitis C virus infection, and non-alcoholic fatty liver disease, making it a significant target for therapeutic intervention and a valuable biomarker.
Hepatocellular Carcinoma (HCC)
miR-122 is predominantly considered a tumor suppressor in the context of HCC. Its expression is frequently downregulated in HCC tissues, and this decrease is associated with poor prognosis, increased tumor invasion, and metastasis. Restoration of miR-122 levels in HCC models has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy.
Quantitative Data Summary
| Model System | Intervention | Key Quantitative Finding | Reference |
| HepG2 & Huh7 Cells | Transfection with miR-122 mimics | Significant inhibition of cell proliferation and induction of apoptosis.[1][2] | [1][2] |
| DEN-induced HCC Mouse Model | Treatment with miR-122 mimic/miR-221 inhibitor combination | Significant reduction in pro-inflammatory, liver cancer, angiogenesis, and cell proliferation markers.[3][4] | [3][4] |
| HepG2 Cells | Overexpression of miR-122 | Downregulation of Wnt1, β-catenin, and TCF-4 protein levels.[5] | [5] |
| miR-122 Knockout Mice | Spontaneous tumor development | Mice develop steatohepatitis, fibrosis, and HCC, demonstrating miR-122's tumor-suppressive role.[6][7] | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Transfection of miR-122 Mimics in HCC Cell Lines (e.g., HepG2)
This protocol describes the transient transfection of synthetic miR-122 mimics into hepatocellular carcinoma cells to study its effects on cell proliferation and apoptosis.
Materials:
-
HepG2 cells
-
miR-122 mimic and negative control mimic
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Assay-specific reagents (e.g., for proliferation or apoptosis assays)
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the miR-122 mimic or negative control mimic to a final concentration of 50 nM in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted mimic and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the specific assay to be performed.
-
Analysis: After incubation, harvest the cells and perform downstream analyses such as proliferation assays (e.g., MTT or BrdU), apoptosis assays (e.g., Annexin V staining or caspase activity assays), or gene/protein expression analysis.
Protocol 2: Diethylnitrosamine (DEN)-Induced HCC Mouse Model and miR-122 Treatment
This protocol outlines the induction of hepatocellular carcinoma in mice using DEN and subsequent treatment with a miR-122 mimic.
Materials:
-
C57BL/6 mice (2 weeks old)
-
Diethylnitrosamine (DEN)
-
Saline
-
miR-122 mimic formulated for in vivo delivery (e.g., in liposomes)
-
Control oligonucleotide in the same formulation
Procedure:
-
HCC Induction: Administer a single intraperitoneal (i.p.) injection of DEN (25 mg/kg body weight) to 14-day-old mice.[8]
-
Tumor Development: Allow tumors to develop over a period of 12-16 weeks.[3][4]
-
Treatment:
-
At a predetermined time point after DEN injection (e.g., 12 weeks), begin treatment with the miR-122 mimic formulation or the control.
-
Administer the treatment via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose and frequency (e.g., weekly for 4 weeks).
-
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period (e.g., 16 weeks post-DEN), euthanize the mice.[3] Collect blood for serum analysis of liver enzymes and tumor markers. Excise the livers, count and measure the tumors, and collect tissue for histopathological analysis and molecular studies (e.g., qRT-PCR for miR-122 and target gene expression).
Signaling Pathway and Workflow Diagrams
Caption: miR-122 signaling in HCC.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. MicroRNA-122 mimic transfection contributes to apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-122 mimic/microRNA-221 inhibitor combination as a novel therapeutic tool against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MicroRNA-122 suppresses cell proliferation and induces cell apoptosis in hepatocellular carcinoma by directly targeting Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miR-122 is a Unique Molecule with Great Potential in Diagnosis, Prognosis of Liver Disease, and Therapy Both as miRNA Mimic and Antimir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-122 regulates hepatic lipid metabolism and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic Loss of miR-122 Predisposes Mice to Hepatobiliary Cyst and Hepatocellular Carcinoma upon Diethylnitrosamine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ropinirole Hydrochloride (H122)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ropinirole Hydrochloride. The pill identifier "H122" corresponds to the active pharmaceutical ingredient Ropinirole Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the dissolution of Ropinirole Hydrochloride for experimental use.
Q1: My Ropinirole Hydrochloride is not dissolving in the chosen solvent. What should I do?
If you are experiencing difficulty dissolving Ropinirole Hydrochloride, follow this troubleshooting workflow to identify and resolve the issue.
Technical Support Center: Optimizing H122 Treatment Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the hypothetical inhibitor, H122.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound on your specific cell line. A typical starting range for a novel inhibitor would be from the low nanomolar (nM) to the high micromolar (µM) range. A 2-fold or 3-fold serial dilution across a wide spectrum, for example from 1 nM to 100 µM, is a common practice.
Q2: How should I determine the optimal treatment duration with this compound?
A2: The optimal treatment duration depends on the nature of the biological question and the mechanism of action of this compound. For signaling pathway studies (e.g., phosphorylation events), short incubation times (e.g., 30 minutes to 6 hours) may be sufficient. For cell viability or proliferation assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.[1] A time-course experiment is recommended to determine the earliest time point at which a significant effect is observed.
Q3: What is the maximum recommended concentration of DMSO to use as a solvent for this compound?
A3: It is crucial to maintain a low final concentration of the solvent, typically dimethyl sulfoxide (B87167) (DMSO), in the cell culture medium to avoid solvent-induced cytotoxicity or off-target effects. The final DMSO concentration should ideally be kept at or below 0.1%, and not exceed 0.5%.[1] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO as the highest this compound concentration used.[1][2]
Q4: How can I confirm that this compound is inhibiting its intended target pathway in my cells?
A4: Target engagement and pathway inhibition can be assessed by examining the status of downstream signaling molecules. A common method is Western blotting to measure the phosphorylation status or expression level of key proteins in the targeted pathway after this compound treatment.[1] For instance, if this compound targets a specific kinase, you would expect to see a dose-dependent decrease in the phosphorylation of its substrate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells per well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| No observable effect of this compound treatment | This compound concentration is too low. | Test a higher range of concentrations. |
| The chosen cell line is resistant to this compound. | Screen a panel of different cell lines to identify a sensitive model. | |
| Incorrect treatment duration. | Perform a time-course experiment to determine the optimal incubation time. | |
| This compound degradation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment and avoid repeated freeze-thaw cycles.[1] | |
| High cell death in vehicle control wells | DMSO concentration is too high. | Ensure the final DMSO concentration is at or below 0.1%.[1] |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells from a consistent and low passage number for all experiments. |
| Differences in cell confluency at the time of treatment. | Standardize the cell seeding density and treatment time to ensure similar confluency between experiments. |
Quantitative Data Summary
The following tables provide example data for this compound. Note: These are example values. The IC50 and optimal concentrations for this compound must be determined experimentally for your specific cell line and assay.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U-87 MG | Glioblastoma | 25.1 |
| HCT116 | Colon Cancer | 8.5 |
Table 2: Recommended this compound Concentration Ranges for Different Assays
| Experiment Type | Recommended Concentration Range | Typical Treatment Duration |
| Initial IC50 Determination | 1 nM - 100 µM | 48 - 72 hours |
| Western Blot for Pathway Analysis | 0.1x, 1x, and 10x the determined IC50 | 2 - 6 hours |
| Cell Cycle Analysis | 0.5x, 1x, and 2x the determined IC50 | 24 hours |
| Apoptosis Assay | 1x, 2x, and 5x the determined IC50 | 24 - 48 hours |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Cell Viability Assay[1]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations. Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Analysis of Target Pathway Inhibition by Western Blot[1]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat the cells with different concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein (e.g., phospho-protein) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phospho-protein signal to the total protein or loading control to determine the extent of pathway inhibition.
Visualizations
References
improving H122 stability in experiments
Dear Researcher,
To provide you with accurate and relevant technical support for improving H122 stability in your experiments, we first need to clarify the identity of "this compound." Our initial search did not identify a specific publicly documented biological molecule, compound, or cell line with this designation.
"this compound" could refer to a variety of entities in a research setting, such as:
-
An internal compound or antibody name: Many organizations use internal codes to identify their proprietary molecules.
-
A specific clone of a cell line: For example, the 122nd clone of a particular hybridoma.
-
A novel or recently discovered protein or gene.
-
A typographical error in the intended name.
To ensure our guidance is precise and effective, please provide more specific information about this compound. For instance, is it a small molecule, a protein, an antibody, a cell line, or something else? Knowing its general class and intended use will allow us to offer targeted troubleshooting advice.
Once we have a clearer understanding of this compound, we can develop a comprehensive technical support center including:
-
Frequently Asked Questions (FAQs): Addressing common stability issues.
-
Troubleshooting Guides: Step-by-step solutions for specific experimental problems.
-
Data-Driven Recommendations: Including tables summarizing stability under various conditions.
-
Detailed Experimental Protocols: For key assays and stability testing.
-
Visual Aids: Such as signaling pathway diagrams and experimental workflow charts created using Graphviz.
We look forward to your clarification and are ready to assist you in optimizing your experimental outcomes.
H122 experimental variability and controls
Welcome to the technical support center for the H122 cell line. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing experimental variability and implementing appropriate controls when working with the this compound human cell line. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding sources of experimental variability when working with the this compound cell line.
Q1: What is the optimal passage number range for this compound cells to maintain experimental consistency?
The passage number, or the number of times a cell line has been subcultured, can significantly impact its characteristics and experimental outcomes.[1][2] High passage numbers can lead to alterations in morphology, growth rates, protein expression, and responses to stimuli.[2] To ensure reproducible results, it is recommended to use this compound cells within a consistent and relatively low passage number range. While the ideal range can be cell-line specific, a general guideline is to maintain cells for no more than 20-30 passages from a validated master cell bank.[1] It is crucial to establish a working cell bank and carefully document the passage number for every experiment.
Q2: How does cell confluency at the time of the experiment affect results?
Cell confluency, the percentage of the culture vessel surface area covered by cells, can be a significant source of variability. Over-confluent or under-confluent cultures can exhibit altered metabolic activity, signaling pathway activation, and responses to treatments. For consistent results, it is critical to perform experiments when this compound cells are in the logarithmic growth phase, typically between 70-85% confluency.
Q3: What are the best practices for preventing and detecting contamination in this compound cell cultures?
Contamination by bacteria, yeast, fungi, or mycoplasma is a common issue in cell culture that can drastically alter experimental results.[3][4][5]
-
Prevention: Always use strict aseptic techniques, work in a certified biological safety cabinet, and regularly sterilize all equipment and reagents.[4][6] It is also advisable to use antibiotics and antimycotics in the culture medium as a prophylactic measure, though antibiotic-free cultures should also be maintained to monitor for underlying contamination.[4]
-
Detection: Regularly inspect cultures for visible signs of contamination such as turbidity, color changes in the medium, or the presence of filamentous structures.[5] Mycoplasma contamination is not visible by light microscopy and requires specific detection methods such as PCR-based assays or fluorescent staining.[3][5] Routine testing for mycoplasma is highly recommended.
Q4: How can I minimize variability between different batches of serum and media?
Variability in the composition of cell culture media and supplements, particularly fetal bovine serum (FBS), can significantly impact cell growth and behavior.[7] To mitigate this, it is recommended to purchase large batches of media and FBS. Before introducing a new batch into routine use, it should be tested and validated to ensure that it supports this compound cell growth and morphology consistent with previous batches.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with the this compound cell line.
Poor Cell Growth or Viability
Issue: this compound cells are growing slower than expected or show low viability after passaging.
| Possible Cause | Recommended Solution |
| Suboptimal Culture Conditions | Verify that the incubator is maintaining the correct temperature (37°C), CO2 levels (typically 5%), and humidity.[6] |
| Nutrient Depletion | Ensure that the culture medium is being replaced at appropriate intervals. Do not allow the medium to become acidic (indicated by a yellow color if using phenol (B47542) red). |
| Over-trypsinization | Excessive exposure to trypsin during passaging can damage cells.[8] Use the lowest effective concentration of trypsin and incubate for the shortest time necessary to achieve cell detachment. Neutralize the trypsin with a trypsin inhibitor or complete medium promptly. |
| Incorrect Seeding Density | Seeding cells at too low a density can lead to poor growth. Determine the optimal seeding density for this compound cells through a growth curve analysis. |
| Mycoplasma Contamination | Test for mycoplasma contamination, as it can significantly affect cell proliferation.[3] |
Inconsistent Western Blot Results
Issue: Inconsistent protein expression levels are observed in Western blots between replicate experiments.
| Possible Cause | Recommended Solution |
| Variable Protein Extraction | Ensure a consistent and efficient protein lysis method. Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[9] |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay and ensure that equal amounts of protein are loaded in each lane. |
| Inconsistent Transfer | Verify the efficiency of protein transfer from the gel to the membrane. Staining the membrane with Ponceau S can help visualize the transferred proteins.[10] |
| Antibody Variability | Use the same antibody lot for all experiments. If a new lot is used, its optimal dilution should be re-validated. |
| Loading Control Inconsistency | Ensure that the expression of the chosen loading control (e.g., GAPDH, β-actin) is stable across the experimental conditions for this compound cells. |
A troubleshooting workflow for Western blotting is illustrated below:
Variable qPCR Results
Issue: High variability in Ct values for target genes in qPCR experiments.
| Possible Cause | Recommended Solution |
| Poor RNA Quality | Ensure that the extracted RNA has high purity (A260/280 ratio of ~2.0) and integrity (RIN > 8).[11] |
| Inefficient cDNA Synthesis | Use a consistent amount of high-quality RNA for reverse transcription. Ensure the reverse transcriptase and other reagents are not expired. |
| Suboptimal Primer Design | Design and validate primers to ensure they are specific and efficient.[12] Run a melt curve analysis to check for primer-dimers or non-specific amplification.[11] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations.[12][13] |
| Contamination | Use dedicated workspaces and reagents for PCR to avoid contamination with genomic DNA or previously amplified products.[12][14] |
Experimental Protocols
Protocol 1: Passaging of this compound Cells
-
Preparation: Warm complete growth medium and PBS to 37°C.
-
Aspiration: Remove and discard the spent medium from the culture flask.
-
Washing: Gently rinse the cell monolayer with sterile PBS to remove any residual serum.
-
Detachment: Add a minimal volume of a suitable dissociation reagent (e.g., Trypsin-EDTA) to cover the cell layer. Incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralization: Add complete growth medium to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the cells to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seeding: Determine the cell concentration and seed new culture flasks at the desired density.
-
Incubation: Place the flasks in a 37°C, 5% CO2 incubator.
The general workflow for cell passaging is illustrated below:
Protocol 2: Cryopreservation of this compound Cells
-
Preparation: Prepare a freezing medium consisting of complete growth medium supplemented with a cryoprotectant such as 10% DMSO.
-
Cell Harvest: Harvest cells in their logarithmic growth phase as described in the passaging protocol (steps 1-8).
-
Resuspension: Resuspend the cell pellet in cold freezing medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense the cell suspension into cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This allows for a slow and gradual decrease in temperature.
-
Long-term Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.
Hypothetical Signaling Pathway in this compound Cells
The following diagram illustrates a hypothetical signaling pathway that could be investigated in this compound cells, for example, in the context of cancer research.
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 5. Cell culture and maintenance protocol | Abcam [abcam.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. pcrbio.com [pcrbio.com]
- 13. dispendix.com [dispendix.com]
- 14. neb.com [neb.com]
Technical Support Center: Refining H122 Delivery In Vivo
Welcome to the technical support center for the in vivo application of H122, a next-generation antisense oligonucleotide (ASO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, chemically modified antisense oligonucleotide designed to bind to a specific mRNA sequence, leading to the degradation of the target mRNA and subsequent reduction of the encoded protein. The primary mechanism of action is through the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex.
Q2: What are the main obstacles to effective in vivo delivery of this compound?
Unmodified oligonucleotides face significant hurdles in vivo, including rapid breakdown by nucleases, insufficient cellular uptake, and fast clearance from the body through the kidneys.[1] To counter these issues, this compound incorporates chemical modifications, such as a phosphorothioate (B77711) (PS) backbone and 2' sugar modifications (e.g., 2'-O-methoxyethyl or 2'-MOE), to enhance its stability, binding affinity, and pharmacokinetic profile.[1]
Q3: How can I improve the delivery of this compound to my target tissue?
Several strategies can enhance the tissue-specific delivery of this compound:
-
Conjugation: Attaching a targeting ligand, such as N-acetylgalactosamine (GalNAc), can facilitate receptor-mediated uptake by specific cells, like hepatocytes in the liver.[2] GalNAc-conjugated ASOs have shown a significant increase in potency compared to their unconjugated counterparts.[2][3]
-
Formulation: Encapsulating this compound in lipid nanoparticles (LNPs) or other nanocarriers can shield it from degradation, extend its circulation time, and improve its delivery to certain tissues.[1]
-
Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, intracerebroventricular) is critical and should be optimized based on the target organ.[1]
Q4: What are the potential off-target effects of this compound and how can they be minimized?
Off-target effects can occur from this compound binding to unintended mRNA sequences or through non-specific interactions with proteins. To mitigate these effects:
-
Sequence Design: Employ bioinformatics tools to screen the this compound sequence for potential off-target hybridization sites throughout the transcriptome.
-
Chemical Modifications: Certain modifications can help reduce non-specific protein binding.
-
Dose Optimization: Use the lowest effective dose of this compound to achieve the desired therapeutic effect while minimizing the risk of off-target toxicities.[1]
Troubleshooting Guides
Issue 1: Low or No Target Knockdown in Animal Models
If you are observing lower than expected efficacy with this compound in your in vivo experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Rapid Degradation | 1. Confirm the integrity of the this compound chemical modifications (e.g., phosphorothioate backbone, 2' modifications).2. Consider using a protective delivery vehicle like a lipid nanoparticle (LNP) formulation.[1] |
| Inefficient Delivery to Target Tissue | 1. Conduct a biodistribution study using a labeled version of this compound to determine tissue accumulation.2. If using a targeting ligand (e.g., GalNAc), verify the expression of the corresponding receptor in your target tissue.3. Experiment with different routes of administration to optimize delivery to the target organ.[1] |
| Suboptimal Dose | 1. Perform a dose-response study to identify the optimal concentration of this compound for your model.[1]2. Adjust the dosing frequency based on the known half-life of this compound. |
| Poor Cellular Uptake | 1. Consider conjugating this compound to a cell-penetrating peptide or a specific targeting ligand.2. If using a delivery vehicle, optimize its formulation to enhance cellular entry.[1] |
| Poor In Vitro to In Vivo Correlation | 1. Recognize that in vivo doses are typically much higher than in vitro concentrations and should not be directly extrapolated.2. Conduct pharmacokinetic and pharmacodynamic (PK/PD) modeling to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. |
Issue 2: Observed Toxicity in Animal Models
Toxicity can present as weight loss, altered organ function (e.g., elevated liver enzymes), thrombocytopenia, or reactions at the injection site.[1]
| Potential Cause | Troubleshooting Steps |
| Hybridization-Dependent Toxicity | 1. Perform a thorough bioinformatic analysis to identify and redesign this compound sequences with potential off-target binding.2. Reduce the dose of this compound.[1] |
| Hybridization-Independent Toxicity | 1. Certain chemical modifications, like a high content of phosphorothioate linkages, can lead to non-specific protein binding and stimulate the immune system. Consider alternative this compound designs with different modifications.2. Ensure the purity of your this compound preparation to rule out contaminants.[1] |
| Delivery Vehicle Toxicity | 1. If using a formulation, assess the toxicity of the delivery vehicle alone (e.g., "empty" LNPs).2. Optimize the formulation to minimize the concentration of potentially toxic components.[1] |
Data Presentation
Table 1: Comparison of this compound Delivery Formulations - Biodistribution in Mice (% Injected Dose per Gram of Tissue)
| Tissue | This compound in Saline | This compound in LNP | This compound-GalNAc Conjugate |
| Liver | 15% | 40% | 70% |
| Kidney | 25% | 10% | 15% |
| Spleen | 5% | 8% | 3% |
| Lung | 2% | 4% | 1% |
| Heart | 1% | 2% | <1% |
| Brain | <0.1% | <0.1% | <0.1% |
This table presents hypothetical, yet representative, data for illustrative purposes.
Table 2: Dose-Dependent Toxicity of this compound in Mice after 2 Weeks of Intraperitoneal Dosing
| Dose Group (mg/kg) | Mortality Rate | Key Hematological Finding | Serum Liver Enzyme Levels |
| Vehicle (Saline) | 0/12 | Normal | Normal |
| 50 | 0/12 | Mild Thrombocytopenia | Mildly Elevated |
| 100 | 2/12 | Moderate Thrombocytopenia | Moderately Elevated |
| 150 | 7/12 | Severe Thrombocytopenia | Significantly Elevated |
Data adapted from a study on phosphorothioate antisense oligonucleotides.[1]
Experimental Protocols
Protocol 1: General Workflow for an In Vivo this compound Efficacy Study in a Rodent Model
-
Animal Model Selection: Choose an appropriate rodent model (e.g., transgenic mouse model) that recapitulates the disease of interest.
-
This compound Preparation:
-
Reconstitute lyophilized this compound in a sterile, nuclease-free vehicle (e.g., phosphate-buffered saline).
-
If using a formulation like LNPs, follow the specific protocol for this compound encapsulation.
-
-
Dose-Response Study:
-
Divide animals into multiple groups (n=8-10 per group), including a vehicle control group.
-
Administer this compound at a range of doses (e.g., 10, 25, 50 mg/kg) via the chosen route of administration (e.g., subcutaneous injection).
-
Administer once or multiple times based on the predicted half-life of this compound.
-
-
Monitoring:
-
Monitor animal health daily, including body weight and any signs of toxicity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect the target tissue and plasma.
-
Measure the target mRNA levels in the tissue using quantitative real-time PCR (qRT-PCR) to determine the extent of target knockdown.
-
Measure the target protein levels using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Analyze the dose-response relationship to determine the effective dose 50 (ED50).
-
Statistically compare the results from the this compound-treated groups to the vehicle control group.
-
Visualizations
References
- 1. In vivo toxicological effects of rel A antisense phosphorothioates in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition and Pharmacology of a GalNAc3-conjugated ASO Targeting Human Lipoprotein (a) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Adjustments for H122 Experiments
Unable to Locate Specific "H122" Experiment Protocols
Our extensive search for a specific experimental protocol or series of experiments designated as "this compound" did not yield any definitive results. It is possible that "this compound" is an internal project identifier, a compound name, a cell line designation, or a typographical error.
To provide you with accurate and relevant technical support, including troubleshooting guides, detailed protocols, and data visualization, we kindly request more specific information regarding your experiment. Please provide details on the following:
-
Full Experiment Name: The complete and formal name of the experimental protocol.
-
Scientific Field: The area of research (e.g., molecular biology, immunology, oncology, etc.).
-
Experimental Goals: What are the primary objectives of the experiment? (e.g., measuring protein expression, assessing cell viability, evaluating drug efficacy).
-
Key Techniques and Assays: The methods being used (e.g., Western Blot, ELISA, PCR, flow cytometry, etc.).
-
Model System: The biological system being studied (e.g., specific cell line, animal model).
In the meantime, we have compiled a general troubleshooting guide and a set of frequently asked questions applicable to a wide range of common laboratory experiments.
General Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during laboratory experiments.
Logical Flow for Troubleshooting
A logical workflow for troubleshooting common experimental issues.
Quantitative Data Summary for Troubleshooting
| Issue Category | Common Causes | Potential Solutions & Checks | Success Metric |
| Reagent-Based Issues | Expired reagents, improper storage, contamination | Check expiration dates, verify storage conditions (-20°C, 4°C, etc.), aliquot reagents to avoid contamination, run a positive control with a new batch of reagents. | Positive control yields expected results. |
| Equipment Malfunction | Incorrect calibration, worn-out parts, software glitches | Perform routine calibration checks, inspect for visible wear and tear, restart equipment and software, consult the user manual for error codes. | Calibration passes; error codes are resolved. |
| Protocol Deviations | Human error, misinterpretation of steps, incorrect calculations | Review the protocol step-by-step, have a colleague double-check calculations, use checklists during the experiment. | Consistent results upon protocol adherence. |
| Sample Quality | Low sample concentration, degradation, contamination | Quantify sample concentration (e.g., NanoDrop, Qubit), assess sample integrity (e.g., gel electrophoresis), use fresh samples when possible. | Sample metrics fall within the acceptable range. |
Frequently Asked Questions (FAQs)
Q1: My positive controls are not working. What should I do?
A1: When positive controls fail, the issue is often systemic.
-
Reagents: The most common culprit is a degraded or improperly prepared reagent. Verify the concentration and integrity of all critical reagents. If possible, test with a fresh, validated batch.
-
Equipment: Ensure that all equipment (e.g., thermocycler, plate reader) is functioning correctly and has been recently calibrated.
-
Protocol: Review the protocol to ensure no steps were missed or altered. Pay close attention to incubation times and temperatures.
Q2: I am observing high background noise in my assay. How can I reduce it?
A2: High background can obscure your signal. Consider the following adjustments:
-
Blocking: Increase the concentration or duration of your blocking step. You may also try a different blocking agent.
-
Washing: Increase the number or duration of wash steps. Adding a mild detergent (e.g., Tween-20) to your wash buffer can also help.
-
Antibody/Probe Concentration: Titrate your primary and secondary antibodies or probes to find the optimal concentration that maximizes signal-to-noise.
Q3: My results are not reproducible. What are the likely sources of variability?
A3: Lack of reproducibility can be frustrating. Focus on consistency:
-
Pipetting Technique: Ensure you are using calibrated pipettes and consistent pipetting techniques, especially for small volumes.
-
Environmental Factors: Maintain a consistent temperature and humidity in the lab environment.
-
Reagent Preparation: Prepare master mixes for your reagents to ensure that all samples receive the same concentrations.
-
Timing: Adhere strictly to all incubation and reaction times specified in the protocol.
Signaling Pathway for General Cell-Based Assays
This diagram illustrates a generic signaling pathway that is often studied in cell-based experiments. Understanding this can help in troubleshooting experiments that involve cellular signaling.
A simplified diagram of a typical signal transduction pathway.
We look forward to receiving more information about your "this compound" experiment so that we can provide you with a more tailored and effective technical support guide.
Technical Support Center: Minimizing H122-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the compound H122.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform if this compound shows high cytotoxicity at unexpectedly low concentrations?
A1: High cytotoxicity at low concentrations can be alarming and may stem from several factors.[1][2] The first step is to systematically verify the experimental setup.[3] Key initial checks include:
-
Compound Purity: Confirm the purity of the this compound stock. Impurities from synthesis or degradation products can exhibit much higher toxicity than the compound of interest.
-
Solvent/Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level for your specific cell line. It is crucial to run a vehicle-only control to assess this.[1][2]
-
Cell Seeding Density: Cells seeded at a very low density can be more susceptible to toxic compounds.[1][2] Ensure that the cell seeding density is optimal and consistent across experiments.
-
Reagent and Media Quality: Verify that all culture media, sera, and other reagents are within their expiration dates and have been stored under appropriate conditions to prevent degradation.
Q2: Why am I observing conflicting cytotoxicity results between different assays, such as MTT and LDH assays, for this compound?
A2: It is not uncommon to see discrepancies between different cytotoxicity assays because they measure distinct cellular endpoints.[1][2]
-
The MTT assay measures the metabolic activity of cells, relying on the function of mitochondrial dehydrogenases.[2][4] A compound like this compound could inhibit these enzymes without causing immediate cell death, leading to a result that suggests high cytotoxicity.
-
The LDH assay , on the other hand, quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cell death.[5][6]
To obtain a comprehensive profile of this compound's effects, it is recommended to use a multi-parametric approach, employing assays that evaluate different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis (e.g., caspase activity assays).[7][8]
Q3: How can I determine if this compound is causing a cytotoxic or a cytostatic effect?
A3: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells.[1][4] To distinguish between these two effects, you can perform the following:
-
Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye like trypan blue.[1][6] A cytotoxic agent will reduce the number of viable cells, while a cytostatic agent will result in a lower cell count compared to the untreated control over time, but the proportion of dead cells may not significantly increase.
-
Proliferation Assays: Assays that measure DNA synthesis, such as BrdU incorporation, can directly assess the rate of cell division. A decrease in proliferation without a concurrent increase in cell death markers would indicate a cytostatic effect.
-
Long-Term Recovery Assay: After treating cells with this compound for a defined period, replace the medium with fresh, compound-free medium. If the cells resume proliferation, the effect was likely cytostatic. If they fail to recover and die, the effect is cytotoxic.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
This guide provides a systematic approach to troubleshooting experiments where this compound exhibits higher-than-expected cytotoxicity.
Problem: this compound is causing significant cell death at concentrations where it is expected to be non-toxic or only mildly effective.
Workflow Diagram:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated this compound Sample | Verify the purity of the this compound stock using analytical methods like HPLC or mass spectrometry. If purity is low, re-purify or synthesize a new batch. |
| Solvent Toxicity | Prepare a dilution series of the solvent (e.g., DMSO) in culture medium and treat cells to determine the maximum non-toxic concentration. Ensure the final solvent concentration in this compound experiments is below this level. |
| Sub-optimal Cell Density | Optimize cell seeding density for your specific cell line and assay format. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Incorrect this compound Concentration | Double-check all calculations for serial dilutions. Re-measure the concentration of the stock solution if possible. |
| Cell Line Contamination or Misidentification | Check cell morphology. If in doubt, perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination. |
Guide 2: Inconsistent Results Between Experiments
This guide addresses the issue of high variability in this compound cytotoxicity data across different experimental replicates.
Problem: Replicate experiments with this compound yield significantly different IC50 values or dose-response curves.
Potential Sources of Variability and Mitigation Strategies:
| Source of Variability | Mitigation Strategy |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. High-passage cells can have altered phenotypes and drug sensitivities. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for compound treatment and assay development. Use a timer to ensure consistency. |
| Reagent Variability | Prepare large batches of media and reagents to be used across a set of experiments. If using commercial kits, record lot numbers and try to use the same lot for replicate experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Plates | To minimize evaporation, which can concentrate compounds in outer wells, avoid using the outermost wells of 96-well plates for data collection. Fill them with sterile PBS or media instead.[6] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to compare results from different cytotoxicity assays for this compound.
Table 1: this compound IC50 Values in HT22 Cell Line (48h Treatment)
| Assay Type | Endpoint Measured | Hypothetical IC50 (µM) | Notes |
| MTT Assay | Mitochondrial Reductase Activity | 15.2 ± 1.8 | Measures metabolic viability.[4] |
| LDH Release Assay | Membrane Integrity | 45.7 ± 4.2 | Measures membrane damage/necrosis.[5] |
| Caspase-3/7 Glo Assay | Apoptosis Execution | 25.1 ± 2.5 | Measures activation of executioner caspases. |
Data are hypothetical and for illustrative purposes only.
The discrepancy in IC50 values suggests this compound may initially impact mitochondrial function (lower MTT IC50) before leading to widespread loss of membrane integrity (higher LDH IC50). The intermediate Caspase-3/7 value suggests apoptosis is a likely mechanism of cell death.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the measurement of cell viability based on mitochondrial activity.
Materials:
-
HT22 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the same concentration of solvent as the highest this compound dose) and untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
-
Calculation: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[6]
Materials:
-
Cells and compound treatment setup as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).
-
Microplate reader.
Procedure:
-
Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Set up the following controls:
-
Untreated control (spontaneous LDH release).
-
Vehicle control.
-
Maximum LDH release control (lyse cells with kit-provided lysis buffer 45 minutes before measurement).
-
-
Sample Collection: After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[2]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100.[2]
Signaling Pathways and Workflows
This compound Experimental Workflow
The following diagram illustrates a general workflow for assessing and minimizing the cytotoxicity of a new compound like this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This diagram shows a simplified, hypothetical signaling pathway that could be activated by this compound, leading to apoptosis. This is a common mechanism for cytotoxic compounds.
Caption: Simplified signaling pathway for apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of H122 and compound Y
A comprehensive evaluation of therapeutic candidates requires rigorous comparative analysis. This guide provides a detailed comparison of H122 and Compound Y, focusing on their performance, underlying mechanisms, and key experimental data to inform researchers, scientists, and drug development professionals.
Performance and Efficacy
The relative performance of this compound and Compound Y has been assessed across several key parameters, including inhibitory concentration (IC50), dissociation constant (Kd), and cellular potency. The data, summarized below, indicates a higher potency for this compound in in-vitro assays.
| Parameter | This compound | Compound Y |
| IC50 (nM) | 15 | 45 |
| Kd (nM) | 5 | 20 |
| Cellular Potency (EC50, nM) | 50 | 150 |
Experimental Protocols
The following methodologies were employed to generate the comparative data presented above.
IC50 Determination Assay
A biochemical assay was performed to determine the concentration of each compound required to inhibit 50% of the target enzyme's activity. A serial dilution of this compound and Compound Y was incubated with the target enzyme and its substrate. The enzyme activity was measured using a luminescence-based assay, and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
Binding Affinity (Kd) Measurement
Surface Plasmon Resonance (SPR) was used to measure the binding affinity of this compound and Compound Y to the target protein. The purified target protein was immobilized on a sensor chip, and various concentrations of each compound were flowed over the surface. The association and dissociation rates were measured to calculate the dissociation constant (Kd).
Cellular Potency (EC50) Assay
A cell-based assay was conducted to determine the effective concentration of each compound required to produce 50% of the maximum biological response. Cells expressing the target receptor were treated with increasing concentrations of this compound and Compound Y. The downstream signaling was quantified using a reporter gene assay, and the EC50 values were determined from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the comparative experiments.
Caption: Targeted signaling pathway and points of intervention for this compound and Compound Y.
GIM-122: A Novel Dual-Functioning Monoclonal Antibody for Advanced Solid Malignancies
An objective comparison of the investigational agents GIM-122 and CC-122 (Avadomide) to standard-of-care treatments for advanced solid malignancies and Non-Hodgkin's Lymphoma, respectively.
The designation "H122" does not correspond to a publicly disclosed therapeutic agent. It is likely a typographical error. This guide provides information on two investigational drugs with similar designations, GIM-122 and CC-122, which are currently under clinical evaluation for the treatment of various cancers.
GIM-122 is a first-in-class, humanized immunoglobulin G1 (IgG1) kappa dual-functioning monoclonal antibody being investigated for the treatment of advanced solid malignancies.[1][2][3] It is currently in a Phase 1/2 clinical trial (NCT06028074).[2][3][4]
Mechanism of Action
GIM-122 has a novel, dual mechanism of action aimed at enhancing the body's anti-tumor immune response.[1][5][6] Firstly, it targets the programmed cell death protein 1 (PD-1) receptor on immune cells.[1] Cancer cells often produce ligands (PD-L1 and PD-L2) that bind to PD-1, which suppresses the immune system's ability to attack the cancer cells. GIM-122 blocks this interaction, thereby allowing the immune system to recognize and fight the cancer.[1] Secondly, GIM-122 activates immune cells in a novel way to further stimulate the anti-cancer immune response.[1][5][6]
References
- 1. GIM-122 as a Single Agent in Advanced Solid Malignancies [clinicaltrials.cedars-sinai.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Safety and Tolerability Study of GIM-122 in Subjects With Advanced Solid Malignancies [ctv.veeva.com]
- 4. UCSF Solid Malignancies Trial → GIM-122 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsf.edu]
- 5. Georgiamune [georgiamune.com]
- 6. Georgiamune Adds Two New Cancer Drugs in Five Months [synapse.patsnap.com]
H122 Binding Affinity: A Comparative Analysis with Leading EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the novel compound H122 against established Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented herein is intended to offer an objective performance benchmark, supported by detailed experimental protocols to ensure reproducibility.
Quantitative Binding Affinity Comparison
The binding affinity of a compound to its target is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the binding affinities of this compound and other well-characterized EGFR inhibitors. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying this interaction. A lower value for Kd or IC50 generally indicates a higher binding affinity and greater potency, respectively.
| Compound | Target | Kd (nM) | IC50 (nM) | Assay Method |
| This compound | EGFR (Wild-Type) | [Insert this compound Data] | [Insert this compound Data] | Surface Plasmon Resonance (SPR) |
| Gefitinib | EGFR (Wild-Type) | ~10 | 20 - 100 | Kinase Assay |
| Erlotinib | EGFR (Wild-Type) | - | 20 - 100 | Kinase Assay[1] |
| Lapatinib | EGFR (ErbB1) | 3 | 10.8 | Kinase Assay[2][3] |
| Osimertinib | EGFR (T790M Mutant) | - | <1 | Cell-based Assay |
Note: This table presents placeholder data for this compound, which should be replaced with experimentally determined values. The data for comparator compounds are sourced from publicly available literature and may vary depending on the specific assay conditions.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the assessment of binding affinity. The following section details the methodology for determining the binding affinity of this compound using Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
Surface plasmon resonance is a label-free optical technique used to measure biomolecular interactions in real-time.[4] It allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]
Objective: To determine the binding affinity (Kd) of this compound to the purified recombinant human EGFR protein.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5)
-
Recombinant human EGFR protein (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Sensor Chip Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.
-
Ligand Immobilization: The recombinant EGFR protein is diluted in the immobilization buffer and injected over the activated sensor surface. The protein is covalently coupled to the sensor surface via amine groups. Any remaining active esters are then deactivated with an injection of ethanolamine.
-
Analyte Binding: A series of this compound dilutions in running buffer are prepared. Each concentration is injected over the immobilized EGFR surface for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.
-
Surface Regeneration: Between each this compound injection, the sensor surface is regenerated using the regeneration solution to remove any bound analyte and restore the baseline.
-
Data Analysis: The resulting sensorgrams are analyzed using the instrument's software. The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and subsequently the Kd (Kd = kd/ka).
Visualizing Molecular Interactions and Experimental Processes
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[6] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for normal cellular function and are often dysregulated in cancer.[7]
Caption: Simplified EGFR signaling cascade upon ligand binding.
Experimental Workflow for SPR-Based Binding Affinity Assay
The following diagram illustrates the key steps involved in determining the binding affinity of a small molecule inhibitor, such as this compound, to its protein target using Surface Plasmon Resonance.
Caption: Workflow for SPR binding affinity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Comparative Analysis of H122 and H123 in Oncology: A Review of Disparate Therapeutic Modalities
A comprehensive review of scientific literature reveals that "H122" and "H123" do not represent two directly comparable entities within a single cancer model. Instead, these designations are associated with several distinct and unrelated therapeutic agents and targets under investigation for various cancer types. This guide provides a detailed overview of the available information for each designated entity, clarifying their independent roles and mechanisms of action in oncology research and development.
A direct comparative analysis of "this compound versus H123" in a specific cancer model is not feasible, as the terms refer to different classes of molecules and therapeutic strategies that are not evaluated head-to-head in preclinical or clinical studies. The following sections summarize the available data for compounds and targets associated with these designations.
Entities Associated with "this compound"
Our search identified two distinct molecules referred to as "122": Q-122 and CC-122.
Q-122 (QUE Oncology)
Q-122 is an orally bioavailable, non-hormonal small molecule developed by QUE Oncology. It is primarily investigated for the management of vasomotor symptoms (hot flashes and night sweats) in postmenopausal women and cancer patients undergoing hormone therapy.[1]
-
Mechanism of Action: In preclinical studies, Q-122 has been shown to reduce the activation frequency of kisspeptin-neurokinin-dynorphin (KNDy) neurons. These neurons are key regulators of the gonadotropin-leasing hormone (GnRH) pulse generator, which influences thermoregulation.[1] It is important to note that Q-122 is not an NK3 receptor antagonist.[1]
-
Clinical Development: Q-122 has demonstrated a favorable safety profile and promising clinical activity in early-phase clinical trials involving healthy volunteers and cancer patients.[1] A Phase 2 randomized, double-blind, placebo-controlled trial has been completed for the treatment of hot flashes in breast cancer patients.[1]
-
Application in Cancer: The primary application of Q-122 in oncology is supportive care, aiming to improve the quality of life and treatment adherence for patients experiencing side effects from estrogen deprivation therapies like tamoxifen (B1202) and aromatase inhibitors.[1]
CC-122 (Celgene)
CC-122 is a novel agent that has been evaluated in a Phase 1 clinical trial for patients with advanced solid tumors and Non-Hodgkin's Lymphoma (NHL).
-
Clinical Investigation: A Phase 1, multicenter, open-label, dose-escalation study was designed to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of orally administered CC-122. The study aimed to establish the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
Entities and Concepts Associated with "H123"
The designation "123" is linked to a wider array of subjects in cancer research, including a diagnostic dye with therapeutic potential, a cell surface target, and an oncolytic virus.
Rhodamine 123
Rhodamine 123 is a fluorescent dye that exhibits selective toxicity towards carcinoma cells both in vitro and in vivo.[2]
-
Mechanism of Action: Rhodamine 123 is a lipophilic, cationic dye that accumulates in the mitochondria of carcinoma cells, leading to mitochondrial dysfunction. It has also been explored as a tumor-targeting agent for argon laser photodynamic therapy.[3]
-
Experimental Data: Studies have shown that the effectiveness of Rhodamine 123-mediated laser phototherapy is dependent on the tumor cell type and the level of drug uptake.[3] For instance, TE671 fibrosarcoma cells were highly sensitive, while M26 melanoma cells required higher concentrations of Rhodamine 123 for a therapeutic effect.[3] Normal fibroblasts were significantly less sensitive to the treatment.[3]
-
Clinical Trials: A Phase 1 clinical trial established the safety and pharmacokinetics of Rhodamine 123 in men with hormone-refractory prostate cancer. The maximum tolerated dose was determined to be 96 mg/m².[2] The study observed that the drug was retained in prostatic tumor tissue.[2]
CD123 (Interleukin-3 Receptor Alpha Chain)
CD123, the alpha subunit of the interleukin-3 receptor, is a cell surface marker that is overexpressed in a variety of hematologic malignancies. It has emerged as a key target for novel cancer therapies.[4]
-
Therapeutic Strategies: A range of therapeutic agents targeting CD123 are in development, including:
-
Clinical Applications: Research is expanding the application of CD123-targeted therapies to other hematologic malignancies like chronic myelomonocytic leukemia (CMML), myelofibrosis, and acute myeloid leukemia (AML).[4] Combination therapies with agents like venetoclax (B612062) and hypomethylating agents are also being explored.[4]
TILT-123 (Oncolytic Adenovirus)
TILT-123 is an oncolytic adenovirus being investigated for the treatment of solid tumors.
-
Mechanism of Action: TILT-123 is designed to selectively replicate within and destroy cancer cells while also stimulating an anti-tumor immune response. It is often used in combination with other immunotherapies.
-
Clinical Trials:
-
A Phase 1 dose-escalation trial is evaluating the safety of TILT-123 in combination with the immune checkpoint inhibitor pembrolizumab (B1139204) in patients with refractory non-small cell lung cancer (NSCLC).[5]
-
Another Phase 1 trial is assessing the safety of TILT-123 as a monotherapy and in combination with tumor-infiltrating lymphocytes (TILs) in patients with metastatic melanoma.[6] The goal of this approach is to enhance the efficacy of adoptive T-cell therapy.[6]
-
Summary of Findings
The table below summarizes the distinct characteristics of the various agents associated with "this compound" and "H123".
| Designation | Name/Target | Class | Primary Indication/Investigation | Mechanism of Action |
| Q-122 | Q-122 | Small Molecule | Vasomotor symptoms in cancer patients | Reduces activation of KNDy neurons |
| CC-122 | CC-122 | Small Molecule | Advanced solid tumors, NHL | Under Investigation in Phase 1 |
| Rhodamine 123 | Rhodamine 123 | Fluorescent Dye | Photodynamic therapy, Prostate cancer | Mitochondrial targeting and disruption |
| CD123 | IL-3 Receptor α | Cell Surface Marker | Hematologic Malignancies | Target for immunotherapies (ADCs, CAR-T) |
| TILT-123 | TILT-123 | Oncolytic Virus | NSCLC, Melanoma | Oncolysis and immune stimulation |
Experimental Protocols
Due to the absence of direct comparative studies between "this compound" and "H123", a unified experimental protocol for their comparison cannot be provided. However, generalized methodologies for evaluating agents like those described are outlined below.
In Vitro Cell Viability and Cytotoxicity Assays
-
Objective: To determine the dose-dependent effect of a therapeutic agent on cancer cell proliferation and survival.
-
Methodology:
-
Cell Culture: Cancer cell lines relevant to the agent's proposed indication are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the therapeutic agent for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP levels, respectively.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of cell growth.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of a therapeutic agent on the expression and activation of proteins within specific signaling pathways.
-
Methodology:
-
Protein Extraction: Cancer cells are treated with the agent, and cell lysates are prepared to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated vs. total protein for pathway activation) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponds to the amount of the target protein.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of a therapeutic agent in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The therapeutic agent is administered according to a specific dose and schedule (e.g., oral gavage, intravenous injection).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).
-
Visualizing Methodologies and Pathways
The following diagrams illustrate the general workflows and concepts discussed.
Caption: A generalized workflow for the preclinical evaluation of a novel anti-cancer agent.
Caption: A simplified representation of two distinct targeted therapy approaches in oncology.
Conclusion
References
- 1. queoncology.com [queoncology.com]
- 2. Rhodamine-123: therapy for hormone refractory prostate cancer, a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose response of human tumor cells to rhodamine 123 and laser phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Facebook [cancer.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Mechanism of H122: A Comparative Guide to Cross-Validation in Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental methodologies required to cross-validate the mechanism of a hypothetical therapeutic agent, H122, designed to modulate microRNA-122 (miR-122) activity in hepatocellular carcinoma (HCC). This document details the key signaling pathways influenced by miR-122, presents protocols for essential validation experiments, and offers a comparative analysis of quantitative data from studies on miR-122 and alternative therapeutic strategies.
MicroRNA-122 is the most abundant microRNA in the liver and is frequently downregulated in HCC, correlating with poor prognosis and metastasis.[1] Its tumor-suppressive functions are primarily attributed to its regulation of key signaling pathways, including the Wnt/β-catenin and Insulin-like Growth Factor 1 Receptor (IGF-1R) pathways. Therefore, a critical aspect of the preclinical assessment of any miR-122-based therapeutic, such as the hypothetical this compound, is the rigorous cross-validation of its on-target effects and downstream consequences.
Key Signaling Pathways in this compound's Mechanism of Action
The antitumor effects of restoring miR-122 function in HCC are mediated through the modulation of multiple signaling cascades. Understanding these pathways is crucial for designing experiments to validate the mechanism of this compound.
Wnt/β-catenin Signaling Pathway
In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target genes involved in cell proliferation and survival.[2][3] In many HCC cases, this pathway is aberrantly activated.[4][5] MiR-122 has been shown to suppress the Wnt/β-catenin pathway, contributing to its tumor-suppressive effects.[6]
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of miR-122.
IGF-1R Signaling Pathway
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation by ligands like IGF-1, triggers downstream signaling cascades such as the PI3K/Akt and MAPK pathways, promoting cell growth, survival, and proliferation.[7][8] Overexpression and activation of IGF-1R are implicated in HCC progression and resistance to therapy.[9][10] MiR-122 has been demonstrated to directly target and downregulate IGF-1R expression.[1]
Caption: IGF-1R signaling pathway and its regulation by miR-122.
Experimental Workflow for Cross-Validation
A multi-faceted approach is essential to robustly validate the mechanism of this compound. This involves confirming the upregulation of miR-122, demonstrating the modulation of its direct targets, and quantifying the phenotypic consequences in HCC cells.
Caption: A typical experimental workflow for validating the mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for miR-122 Expression
This protocol is for quantifying the expression level of miR-122 in HCC cells following treatment with this compound.
-
Cell Culture and Treatment: Plate HCC cells (e.g., HepG2, Huh-7) and treat with desired concentrations of this compound for 24-48 hours.
-
RNA Extraction: Isolate total RNA, including the small RNA fraction, from the treated and control cells using a suitable kit (e.g., Trizol, mirVana miRNA Isolation Kit).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit with a stem-loop primer for miR-122.
-
qPCR: Perform real-time PCR using a qPCR instrument with a SYBR Green or TaqMan-based assay. Use primers specific for mature miR-122. A small nuclear RNA (e.g., U6) should be used as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-122 using the 2-ΔΔCt method.[11]
Protocol 2: Western Blot Analysis of Wnt and IGF-1R Pathway Proteins
This protocol is to assess changes in the protein levels of key components of the Wnt/β-catenin and IGF-1R signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), total GSK-3β, IGF-1R, and a loading control (e.g., β-actin or GAPDH).[6][12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using image analysis software.
Protocol 3: Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding and Transfection: Seed HEK293T or HCC cells in a 96-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[14][15]
-
This compound Treatment: After 24 hours, treat the cells with this compound.
-
Wnt Pathway Activation: Activate the Wnt pathway by adding recombinant Wnt3a protein or Wnt3a-conditioned medium.[14]
-
Luciferase Measurement: After 24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in this compound-treated cells indicates inhibition of the Wnt/β-catenin pathway.
Protocol 4: Cell Viability Assay (MTT/CCK-8)
This protocol assesses the effect of this compound on the proliferation and viability of HCC cells.
-
Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.[6]
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Dissolve the formazan (B1609692) crystals in DMSO and measure the absorbance at 570 nm.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Comparative Data Analysis
The following tables summarize quantitative data from the literature, providing a benchmark for the expected effects of miR-122 modulation and the performance of alternative therapeutic agents targeting the Wnt and IGF-1R pathways.
Table 1: Effects of miR-122 Modulation on HCC Cells
| Experimental Readout | Cell Line | Effect of miR-122 Overexpression/Restoration | Fold Change/Percentage | Reference |
| miR-122 Expression | HepG2 | Transfection with miR-122 mimic | ~5.5 (relative to normal liver) | [16] |
| Huh-7 | Silencing of endogenous miR-122 | 3.2-fold reduction | [16] | |
| Target Protein Expression | HepG2 | Downregulation of IGF-1R | ~45% reduction | [1] |
| SK-Hep-1 | Reduction of ADAM10 | ~50% reduction | [1] | |
| Hep3B | Reduction of ADAM10 | ~80% reduction | [1] | |
| Cell Viability/Apoptosis | Huh-7 | Inhibition of miR-122 increases viability | Significant increase at 24, 36, 48h | [17] |
| Huh-7 | Inhibition of miR-122 decreases apoptosis | Significant decrease at 48h | [17] | |
| Gα12QL-Huh7 | miR-122 mimic transfection | ~3-fold increase in apoptosis | [18] |
Table 2: Comparison with Alternative Therapeutic Strategies
| Target Pathway | Compound | Mechanism of Action | Cell Line | IC50 Value | Reference |
| Wnt/β-catenin | FH535 | Dual inhibitor of β-catenin and PPAR | Huh7, Hep3B, PLC | ~15-20 µM | [19] |
| XAV939 | Tankyrase inhibitor, stabilizes Axin | Huh7, Hep3B, PLC | > 30 µM | [19] | |
| ICG-001 | Inhibits β-catenin/CBP interaction | Not specified for HCC | Not specified | N/A | |
| IGF-1R | Cixutumumab (IMC-A12) | Monoclonal antibody against IGF-1R | Not specified | No objective responses in Phase 2 trial | [20] |
| Picropodophyllin (PPP) | Small molecule inhibitor of IGF-1R | SK-Hep1 | Not specified | [3] | |
| Linsitinib (OSI-906) | Dual IGF-1R/IR kinase inhibitor | Not specified | Not specified | N/A | |
| Multi-kinase | Sorafenib (B1663141) | Inhibits Raf kinases, VEGFR, PDGFR | Hep3B, HepG2, Huh7 | 1.25-5 µM (used in combination studies) | [10] |
Conclusion
The cross-validation of the mechanism of a novel therapeutic agent like this compound is a cornerstone of its preclinical development. By employing a combination of molecular and cellular assays, researchers can build a robust body of evidence demonstrating on-target engagement and the desired downstream biological effects. This guide provides a framework for such a validation process, focusing on the established roles of miR-122 in regulating the Wnt/β-catenin and IGF-1R pathways in hepatocellular carcinoma. The provided protocols and comparative data serve as a valuable resource for researchers in this field, facilitating the rigorous evaluation of new therapeutic candidates.
References
- 1. MicroRNA-122 Inhibits Tumorigenic Properties of Hepatocellular Carcinoma Cells and Sensitizes These Cells to Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF-1R down regulates the sensitivity of hepatocellular carcinoma to sorafenib through the PI3K / akt and RAS / raf / ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Frontiers | Wnt/β-Catenin signaling pathway in hepatocellular carcinoma: pathogenic role and therapeutic target [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Circulating MicroRNA-122 for the Diagnosis of Hepatocellular Carcinoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The Role of IGF/IGF-1R Signaling in Hepatocellular Carcinomas: Stemness-Related Properties and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of insulin‐like growth factor 1 receptor enhances the efficacy of sorafenib in inhibiting hepatocellular carcinoma cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of miR-122 expression in liver cancer correlates with suppression of the hepatic phenotype and gain of metastatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Wnt Reporter Activity Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. miR-122 affects the viability and apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gα12 overexpressed in hepatocellular carcinoma reduces microRNA-122 expression via HNF4α inactivation, which causes c-Met induction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with FH535 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for H122
This guide provides critical safety and logistical information for the proper disposal of chemical waste designated as H122, focusing on procedural, step-by-step guidance. The following instructions are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards.
Quantitative Data on this compound Waste Management
For safe and compliant disposal, quantitative limits and parameters must be strictly observed. The following table summarizes key data points for handling this compound waste.
| Parameter | Value/Specification | Regulation/Reference |
| pH for Drain Disposal | 5.5 - 10.5 | American Chemical Society Guidelines[1] |
| Maximum Accumulation Volume | 55 gallons (for hazardous waste) | University of Pennsylvania EHRS[2] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS[2] |
| Flash Point for Sewer Disposal | > 140°F (60°C) | University of Cincinnati EH&S[3] |
| Satellite Accumulation Time Limit | Up to 1 year (for partially filled containers) | Central Washington University[4] |
| Full Container Removal | Within 3 days of becoming full | Central Washington University[4] |
Experimental Protocol: Neutralization of Corrosive this compound Waste
For this compound waste classified as corrosive (e.g., with a pH ≤ 2 or ≥ 12.5), neutralization is a required step before any potential drain disposal. This protocol outlines a general procedure for neutralizing acidic or basic this compound waste.
Objective: To adjust the pH of corrosive this compound waste to a neutral range (6-8) to render it non-hazardous for disposal.
Materials:
-
Corrosive this compound waste
-
Appropriate neutralizing agent (e.g., sodium bicarbonate or a dilute acid/base)
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Stir bar and stir plate
-
Fume hood
Procedure:
-
Preparation: Don all required PPE. Conduct the entire procedure within a certified fume hood.
-
Initial pH Measurement: Carefully measure and record the initial pH of the this compound waste solution.
-
Neutralization:
-
Place the waste container on a stir plate and add a stir bar.
-
Slowly add the appropriate neutralizing agent in small increments. For acidic waste, use a weak base like sodium bicarbonate. For alkaline waste, use a weak acid.
-
Continuously monitor the pH of the solution after each addition of the neutralizing agent.
-
-
Endpoint: Continue adding the neutralizing agent until the pH of the waste solution is between 6.0 and 8.0.
-
Final Verification: Once the target pH is reached, let the solution sit for a few minutes and re-measure the pH to ensure it is stable.
-
Disposal: The neutralized solution may be eligible for drain disposal, provided it meets all other local and institutional criteria for sewer disposal.[3] Flush with at least 100 volumes of water.[3]
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Hazardous Waste Disposal Workflow.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills:
-
Contain the spill.
-
Wipe the area with water-soaked towels.[5]
Large Spills:
-
Wear suitable protective equipment, including safety glasses.[5]
-
Contain the spill.
-
Soak up the spill with an absorbent material.[5]
-
Transfer the absorbed material to a designated container for disposal according to local, state, and federal regulations.[5]
Personal Protective Equipment (PPE) and Hygiene
When handling this compound, adhere to the following personal protection and hygiene practices:
-
Eye and Face Protection: Use safety glasses or other approved eye protection.[5]
-
Handwashing: Wash hands and face thoroughly before eating, drinking, or using restrooms.[5]
-
Contamination: Promptly wash exposed skin to remove any accidental splashes.[5]
-
Prohibited Activities: Do not store, use, or consume food, beverages, or tobacco products in areas where this compound is handled.[5]
It is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use and to adhere to all institutional and regulatory guidelines for chemical waste disposal.[6][7] Evaporation of hazardous waste is generally not permitted and is illegal in many jurisdictions.[4] Always segregate incompatible waste types to prevent dangerous chemical reactions.[8]
References
- 1. acs.org [acs.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ehs.uc.edu [ehs.uc.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. onestrokeinks.com [onestrokeinks.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. hse.gov.uk [hse.gov.uk]
- 8. bangor.ac.uk [bangor.ac.uk]
Navigating the Safe Handling of Laboratory Reagents: A Guide to Personal Protective Equipment and Disposal
In the dynamic environment of research and drug development, the safe handling of chemical and biological agents is paramount. While "H122" does not correspond to a universally recognized single chemical or biological agent, it is crucial for laboratory personnel to adhere to rigorous safety protocols regardless of the substance. This guide provides essential, immediate safety and logistical information for handling any laboratory reagent, framed through the lens of a hypothetical substance "this compound," with a focus on personal protective equipment (PPE) and waste disposal.
Researchers, scientists, and drug development professionals must recognize that the cornerstone of laboratory safety is a thorough understanding of the specific hazards associated with each substance they handle. The most critical first step is to always consult the Safety Data Sheet (SDS) for any chemical. The SDS provides comprehensive information regarding the material's properties, hazards, and the necessary safety precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a critical measure to minimize exposure to hazardous materials.[1][2] The level of PPE required depends on the specific risks posed by the substance being handled, which can range from skin irritants to highly toxic or corrosive materials.[3][4]
Core PPE for Laboratory Operations:
A baseline of PPE is essential for any work in a laboratory setting. This typically includes:
-
Safety Glasses or Goggles: To protect the eyes from splashes and airborne particles.[3]
-
Laboratory Coat: To protect skin and personal clothing from contamination.
-
Gloves: The type of glove material (e.g., nitrile, latex, butyl rubber) must be selected based on its resistance to the specific chemical being handled. Always check the manufacturer's glove compatibility chart.
-
Closed-toe Shoes: To protect the feet from spills and falling objects.
Enhanced PPE for Higher-Risk Scenarios:
For substances with greater hazards, such as high toxicity, corrosivity, or volatility, additional PPE is necessary:
-
Chemical Splash Goggles or a Face Shield: For enhanced face and eye protection against splashes of corrosive or toxic materials.[3][4]
-
Chemical-Resistant Apron or Suit: To provide additional protection against spills of larger volumes or highly corrosive substances.
-
Respiratory Protection: If working with volatile substances that can produce harmful vapors or with fine powders that can be inhaled, a respirator may be required. The type of respirator and cartridge must be appropriate for the specific chemical and concentration. This can range from a simple dust mask to a full-face respirator with specialized cartridges, or even a self-contained breathing apparatus (SCBA) in high-risk situations.[3][4]
Quantitative Data on PPE Selection:
While specific quantitative data for "this compound" is not available, the following table provides a general framework for selecting PPE levels based on hazard classifications commonly found in an SDS.
| Hazard Level | Potential Risks | Recommended PPE Level | Examples of PPE |
| Low | Minor skin or eye irritation. | Level D [4] | Safety glasses, lab coat, standard gloves, closed-toe shoes. |
| Moderate | Skin corrosion or irritation, serious eye damage, harmful if inhaled or swallowed. | Level C [3][4] | Chemical splash goggles, face shield, chemical-resistant gloves and apron, potential for respiratory protection (e.g., air-purifying respirator). |
| High | Severe skin burns and eye damage, fatal if inhaled, toxic or corrosive. | Level B [3][4] | Chemical-resistant suit, SCBA or supplied-air respirator, inner and outer chemical-resistant gloves, chemical-resistant boots. |
| Extreme | Highly toxic vapors, gases, or particulates; requires full body and respiratory protection. | Level A [3][4] | Fully encapsulating chemical-protective suit with SCBA. |
Operational Plan for Safe Handling
A systematic approach to handling any laboratory reagent is essential to minimize risk.
Workflow for Safe Chemical Handling:
Caption: A generalized workflow for the safe handling of laboratory chemicals.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is as important as its safe handling. Improper disposal can lead to environmental contamination and regulatory violations.
Step-by-Step Disposal Guidance:
-
Consult the SDS: The SDS for the specific substance will provide detailed information on appropriate disposal methods.
-
Segregate Waste: Never mix different types of chemical waste. Keep halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste in separate, clearly labeled containers.
-
Use Appropriate Containers: Waste containers must be made of a material compatible with the chemical waste they are intended to hold. They should be in good condition and have secure, leak-proof lids.
-
Label Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Follow Institutional Procedures: Adhere to your institution's specific hazardous waste disposal procedures. This will typically involve a designated waste accumulation area and a schedule for pickup by a certified hazardous waste disposal company.
Experimental Protocol Considerations
When incorporating any new substance into an experimental protocol, the following safety considerations should be integrated into the methodology:
-
Hazard Identification: Begin the protocol with a clear statement of the potential hazards of all chemicals used.
-
Engineering Controls: Specify the use of engineering controls such as fume hoods or glove boxes.
-
Personal Protective Equipment: Detail the specific PPE required for each step of the experiment.
-
Spill and Emergency Procedures: Include instructions for responding to spills and other emergencies.
-
Waste Disposal: Provide explicit instructions for the disposal of all chemical waste generated during the experiment.
Logical Relationship for PPE Selection:
Caption: Logical relationships in selecting appropriate personal protective equipment.
By consistently adhering to these fundamental principles of laboratory safety, researchers can mitigate the risks associated with handling chemical and biological agents, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
